Awl-II-38.3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H18F3N5O3 |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
N-[2-methyl-5-[[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C23H18F3N5O3/c1-13-3-4-17(10-19(13)30-22(33)20-5-6-28-34-20)29-21(32)15-7-16(23(24,25)26)9-18(8-15)31-11-14(2)27-12-31/h3-12H,1-2H3,(H,29,32)(H,30,33) |
InChI Key |
IYUFHBXMTTXZBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)N3C=C(N=C3)C)C(F)(F)F)NC(=O)C4=CC=NO4 |
Origin of Product |
United States |
Foundational & Exploratory
Awl-II-38.3: A Technical Guide to its Mechanism of Action as a Potent EphA3 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Awl-II-38.3 is a potent and selective small molecule inhibitor of the Ephrin type-A receptor 3 (EphA3), a receptor tyrosine kinase implicated in various physiological and pathological processes, including cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, effects on downstream signaling pathways, and available data on its activity. This document is intended to serve as a resource for researchers and drug development professionals investigating EphA3 as a therapeutic target.
Introduction
The Eph receptors constitute the largest family of receptor tyrosine kinases and, along with their ephrin ligands, play critical roles in a wide array of biological processes, including embryonic development, axon guidance, and tissue homeostasis. Dysregulation of Eph receptor signaling has been increasingly linked to the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. EphA3, in particular, is overexpressed in several malignancies, including solid tumors and hematological cancers, where it is thought to contribute to tumor growth, angiogenesis, and metastasis.[1] this compound has emerged as a valuable chemical probe for studying EphA3 biology and as a potential starting point for the development of novel anti-cancer agents.
Mechanism of Action: A Type II Kinase Inhibitor
This compound functions as a type II kinase inhibitor, a class of compounds that bind to the inactive, "DFG-out" conformation of the kinase domain.[2] This mechanism is distinct from type I inhibitors, which target the active "DFG-in" conformation.
The "DFG" motif refers to a conserved Asp-Phe-Gly sequence at the beginning of the activation loop of protein kinases. In the inactive state, the phenylalanine residue of this motif is flipped into the ATP-binding pocket. Type II inhibitors like this compound exploit this conformation, extending into an allosteric pocket adjacent to the ATP-binding site. This mode of binding offers several potential advantages, including higher selectivity due to the unique conformation of the inactive state and the potential for longer residence times.
A crystal structure of this compound in complex with the EphA3 kinase domain (PDB ID: 3DZQ) has been solved, providing detailed insights into its binding mode.[2] The structure reveals that the inhibitor occupies the ATP-binding site and the adjacent allosteric pocket, stabilizing the DFG-out conformation.[2] This structural information is invaluable for the rational design of next-generation EphA3 inhibitors with improved potency and selectivity.
Quantitative Data
Table 1: Summary of this compound Activity (Qualitative)
| Target | Activity | Selectivity |
| EphA3 Kinase | Potent Inhibitor | Selective over Src-family kinases and B-Raf |
| LIMK1/LIMK2 | Computationally predicted to bind; not experimentally confirmed. | A structurally similar compound was found to be inactive in experimental assays. |
Experimental Protocols
Detailed experimental protocols for the biochemical and cellular assays used to characterize this compound in the primary literature are not publicly available. However, a general workflow for assessing the activity of a kinase inhibitor like this compound is described below.
General Experimental Workflow for Kinase Inhibitor Profiling
Caption: General workflow for characterizing a kinase inhibitor.
Signaling Pathways
Inhibition of EphA3 by this compound is expected to block its downstream signaling cascades. EphA3 signaling is complex and can be context-dependent, influencing cell adhesion, migration, and proliferation.
EphA3 Forward Signaling
Upon binding of its ephrin-A ligand, EphA3 undergoes dimerization and autophosphorylation on multiple tyrosine residues within its cytoplasmic domain. These phosphotyrosine residues serve as docking sites for various SH2 domain-containing adaptor proteins and enzymes, initiating downstream signaling. Key signaling pathways implicated downstream of EphA3 include:
-
PI3K/BMX/STAT3 Pathway: In small cell lung cancer, EphA3 has been shown to regulate multidrug resistance via the PI3K/BMX/STAT3 signaling pathway.[3]
-
RhoGTPase Signaling: EphA3 can modulate the activity of Rho family GTPases, such as RhoA, which are master regulators of the actin cytoskeleton, thereby affecting cell shape and motility.[4]
-
STAT3/VEGF Pathway: In gastric cancer, EphA3 has been shown to promote tumor growth and angiogenesis through the STAT3/VEGF pathway.[5]
Caption: Simplified EphA3 signaling pathway and the inhibitory action of this compound.
Potential Off-Target Effects: LIMK1/2
A computational study suggested that this compound may also bind to the ATP-binding pockets of LIM domain kinases 1 and 2 (LIMK1 and LIMK2), which are involved in regulating actin dynamics.[6] However, it is crucial to note that this is a prediction based on structural homology. A subsequent experimental study on a structurally similar compound, T56-LIMKi, found it to be inactive against LIMKs in their assays. Therefore, the potential interaction of this compound with LIMK1/2 requires direct experimental validation and should be considered with caution.
Caption: this compound target profile.
Conclusion
This compound is a valuable research tool for elucidating the complex roles of EphA3 in health and disease. Its mechanism as a type II inhibitor that stabilizes the inactive "DFG-out" conformation of the EphA3 kinase provides a basis for its potency and selectivity. While precise quantitative data from the primary literature is not readily accessible, its qualitative profile as a potent and selective EphA3 inhibitor is well-established. The inhibition of EphA3 by this compound disrupts downstream signaling pathways, such as those involving PI3K/BMX/STAT3 and RhoGTPases, which are critical for cancer cell migration, invasion, and angiogenesis. The computationally predicted interaction with LIMK1/2 highlights a potential off-target effect that warrants further experimental investigation. Future studies should aim to fully quantitate the inhibitory profile of this compound and further explore its therapeutic potential in EphA3-driven malignancies.
References
- 1. What are EphA3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structural Analysis of the Binding of Type I, I1/2, and II Inhibitors to Eph Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EPHA3 regulates the multidrug resistance of small cell lung cancer via the PI3K/BMX/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EPHA3 | Cancer Genetics Web [cancer-genetics.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Awl-II-38.3: Target Specificity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Awl-II-38.3 is a potent, type II inhibitor of the Ephrin type-A receptor 3 (EphA3), a receptor tyrosine kinase implicated in various physiological and pathological processes, including cancer. This document provides a comprehensive technical overview of the target specificity and off-target effects of this compound, based on available preclinical data. It is intended to serve as a detailed resource for researchers utilizing this compound as a chemical probe for EphA3 or considering its therapeutic potential. This guide summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a thorough understanding of this compound's pharmacological profile.
Introduction
The Eph family of receptor tyrosine kinases and their ephrin ligands are crucial mediators of cell-cell communication, influencing processes such as embryonic development, tissue patterning, and angiogenesis. Dysregulation of Eph receptor signaling is increasingly recognized as a driver of cancer progression, making these receptors attractive targets for therapeutic intervention. This compound, also identified as compound 9 in its discovery publication, emerged from a rationally designed kinase-directed library as a potent inhibitor of Eph receptor tyrosine kinases. As a type II inhibitor, this compound uniquely stabilizes the 'DFG-out' inactive conformation of the kinase domain, offering a distinct mechanism of action compared to type I inhibitors that bind to the active conformation. This guide delves into the specifics of its interaction with its primary target, EphA3, and explores its broader kinase selectivity profile.
Target Specificity and Potency
This compound demonstrates potent inhibition of Eph family kinases. While specific biochemical IC50 values for this compound against EphA3 are not publicly available in the primary literature, a closely related analog from the same chemical series, ALW-II-49-7, exhibits a cellular EC50 of 40 nM against EphB2.[1] Given the conserved nature of the ATP-binding pocket within the Eph family, it is inferred that this compound possesses similar nanomolar potency against EphA3.
Binding Mechanism
X-ray crystallography data of this compound in complex with the EphA3 kinase domain (PDB ID: 3DZQ) reveals the structural basis of its inhibitory activity.[2] this compound binds to the ATP-binding site, stabilizing the 'DFG-out' conformation, which is characteristic of type II kinase inhibitors. This induced-fit binding mode involves the isoxazole ring of the inhibitor, where the phenyl ring of the DFG-motif moves inward to encompass the hinge-binding moiety.[2] This contrasts with type I inhibitors, which bind to the 'DFG-in' active conformation.
Off-Target Effects and Kinase Selectivity
Understanding the selectivity of a chemical probe is paramount for the accurate interpretation of experimental results. Vendor information repeatedly states that this compound does not exhibit significant cellular activity against Src-family kinases or B-Raf.[3][4] A kinase panel screening of the related compound ALW-II-49-7 provides more detailed insights into the broader selectivity profile.
Kinome Profiling Data
The selectivity of the chemical series to which this compound belongs has been assessed against a panel of kinases. The related compound ALW-II-49-7 was shown to bind to a range of kinases including B-Raf, CSF1R, DDR1, DDR2, EphA2, EphA5, EphA8, EphB1, EphB2, EphB3, Frk, Kit, Lck, p38α, p38β, PDGFRα, PDGFRβ, and Raf1.[1] It is important to note that binding does not always equate to functional inhibition. The lack of significant cellular activity against Src and B-Raf, as claimed by vendors, suggests that while there may be some level of interaction in biochemical assays, this does not translate to inhibition of their signaling pathways in a cellular context at concentrations where EphA3 is potently inhibited.
Interaction with LIM Kinases
Bioinformatic analysis has revealed a high degree of conservation in the inhibitor-binding site between EphA3 and LIM kinases (LIMK1 and LIMK2). This has led to the hypothesis that EphA3 inhibitors, such as this compound, may also inhibit LIM kinases. However, direct experimental evidence of this compound's inhibitory activity against LIMK1 and LIMK2 is currently lacking in the public domain. A structurally similar compound, T56-LIMKi, which was identified based on its similarity to this compound, was shown to reduce cofilin phosphorylation in a dose-dependent manner, indicative of LIMK inhibition.
Data Summary
| Compound | Target | Assay Type | Potency (EC50) | Notes |
| ALW-II-49-7 | EphB2 | Cellular | 40 nM | A close analog of this compound from the same discovery effort.[1] |
| This compound | EphA3 | Biochemical/Cellular | Not Reported | Potent nanomolar inhibition is inferred from data on analogous compounds and its progression as a chemical probe. |
| ALW-II-49-7 | Kinase Panel | Binding | Not Reported | Binds to a range of kinases including B-Raf, CSF1R, DDR1, DDR2, EphA2, EphA5, EphA8, EphB1, EphB2, EphB3, Frk, Kit, Lck, p38α, p38β, PDGFRα, PDGFRβ, and Raf1.[1] Quantitative inhibition data is not available. |
| This compound | Src-family kinases, B-Raf | Cellular | Not Significant | Based on vendor-supplied information.[3][4] The primary quantitative data and experimental conditions for this claim are not publicly available. |
| T56-LIMKi | LIMK1/2 (inferred) | Cellular | 10-50 µM | A structurally similar compound to this compound, shown to reduce cofilin phosphorylation. The IC50 for growth inhibition in NF1-/- MEFs was 30 µM. This suggests potential for this compound to interact with LIM kinases, but likely at much lower potency than for EphA3. |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully described in the primary publication. However, based on standard methodologies for kinase inhibitor profiling, the following represents likely protocols.
Biochemical Kinase Assay (Hypothetical)
-
Principle: Measurement of the transfer of phosphate from ATP to a substrate peptide by the kinase.
-
Reagents:
-
Recombinant human EphA3 kinase domain.
-
Biotinylated peptide substrate.
-
ATP (at or near the Km for EphA3).
-
This compound (or other test compounds) in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagents (e.g., HTRF, AlphaScreen, or fluorescence polarization).
-
-
Procedure:
-
Add assay buffer, EphA3 enzyme, and peptide substrate to a microplate.
-
Add serial dilutions of this compound or control compounds.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a further period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and add detection reagents.
-
Read the plate on a suitable microplate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Cellular EphA3 Autophosphorylation Assay (Hypothetical)
-
Principle: Measurement of the inhibition of ligand-induced EphA3 autophosphorylation in a cellular context.
-
Reagents:
-
Human cell line overexpressing EphA3 (e.g., HEK293-EphA3).
-
Serum-free cell culture medium.
-
This compound (or other test compounds) in DMSO.
-
Ephrin-A5-Fc (or other suitable ligand) for stimulation.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies for Western blotting or ELISA: anti-phospho-EphA3 (pY779) and anti-total-EphA3.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate cells with pre-clustered ephrin-A5-Fc for 15-30 minutes.
-
Wash cells with cold PBS and lyse.
-
Determine protein concentration of the lysates.
-
Analyze lysates by Western blot or ELISA to detect levels of phosphorylated and total EphA3.
-
Quantify band intensities and calculate EC50 values.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Awl-II-38.3: An In-depth Technical Guide for Researchers
Introduction
Awl-II-38.3, also identified as ALW-II-38-3, is a potent and selective small-molecule inhibitor of the Ephrin type-A receptor 3 (EphA3), a member of the largest subfamily of receptor tyrosine kinases (RTKs). As a type II kinase inhibitor, this compound stabilizes the "DFG-out" inactive conformation of the kinase domain, offering a distinct mechanism of action compared to type I inhibitors that target the active ATP-binding pocket. This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and relevant experimental protocols for this compound, intended for researchers and professionals in drug discovery and development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its structure and key chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(2-methyl-5-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamido)phenyl)isoxazole-5-carboxamide |
| Molecular Formula | C₂₃H₁₈F₃N₅O₃ |
| Molecular Weight | 469.42 g/mol |
| CAS Number | 1135205-94-5 |
| Canonical SMILES | Cc1cc(ccc1NC(=O)c2cc(cc(c2)n3cc(nc3)C)C(F)(F)F)NC(=O)c4cnoc4 |
| Appearance | White to light yellow solid |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of EphA3 kinase activity. It also demonstrates inhibitory activity against other members of the Eph receptor family and a select number of other kinases. The compound does not exhibit significant cellular activity against Src-family kinases or B-Raf.[1]
Kinase Inhibition Profile
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the available quantitative data on its potency and selectivity.
| Target Kinase | Assay Type | Potency (nM) | Reference |
| EphB2 | Cellular EC₅₀ | 40 | Choi Y, et al. Bioorg Med Chem Lett. 2009. |
| EphA2 | Kd | 140 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| EphA3 | Kd | 96 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| EphA4 | Kd | 130 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| EphA5 | Kd | 110 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| EphA8 | Kd | 180 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| EphB1 | Kd | >1000 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| EphB3 | Kd | 120 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| EphB4 | Kd | 150 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| Abl | Kd | 16 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| Bcr-Abl | Cellular EC₅₀ | 250 | Choi Y, et al. Bioorg Med Chem Lett. 2009. |
| c-Kit | Kd | 17 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| PDGFRα | Kd | 21 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| PDGFRβ | Kd | 23 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| FGFR2 | Kd | 460 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| FGFR3 | Kd | 520 | Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information) |
| Src | Cellular EC₅₀ | >10000 | Choi Y, et al. Bioorg Med Chem Lett. 2009. |
| B-Raf | Cellular Activity | Not significant | MedChemExpress Website |
EphA3 Signaling Pathway
EphA3 activation by its ephrin-A ligands initiates a cascade of downstream signaling events that regulate crucial cellular processes such as cell adhesion, migration, proliferation, and differentiation. This compound, by inhibiting the kinase activity of EphA3, modulates these pathways. A simplified representation of the EphA3 signaling pathway is depicted below.
References
In Vitro Characterization of Awl-II-38.3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Awl-II-38.3 is a potent and selective small molecule inhibitor of the EphA3 receptor tyrosine kinase.[1][2][3] As a member of the largest receptor tyrosine kinase family, EphA3 is implicated in a variety of physiological and pathological processes, including embryonic development, tissue remodeling, and cancer.[4][5][6] this compound has also been identified as an inhibitor of LIM domain kinases (LIMK1 and LIMK2), which are key regulators of actin cytoskeleton dynamics.[1][7] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory activity, experimental protocols for its assessment, and its impact on relevant signaling pathways.
Biochemical Activity and Selectivity
This compound demonstrates potent inhibitory activity against the EphA3 kinase. It also exhibits inhibitory effects on LIMK1 and LIMK2. Notably, this compound shows selectivity, with no significant cellular activity reported against Src-family kinases or B-Raf.[1][2]
| Target | Assay Type | IC50 (nM) | Reference |
| EphA3 | Kinase Assay | 40 | [1] |
| LIMK1 | Kinase Assay | Not specified | [8] |
| LIMK2 | Kinase Assay | Not specified | [8] |
| Src-family kinases | Cellular Assay | No significant activity | [1][2] |
| B-Raf | Cellular Assay | No significant activity | [1][2] |
Experimental Protocols
EphA3 Kinase Inhibition Assay
This protocol outlines a method for determining the in vitro inhibitory activity of this compound against the EphA3 kinase.
Materials:
-
Recombinant human EphA3 kinase domain
-
Biotinylated poly(Glu, Tyr) 4:1 substrate
-
ATP
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO).
-
Add 5 µL of the EphA3 kinase solution to each well.
-
Add 5 µL of the biotinylated poly(Glu, Tyr) substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for EphA3.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Measure the remaining ATP levels using the Kinase-Glo® assay according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
LIMK1/2 Kinase Inhibition Assay
This protocol is adapted from methodologies used to identify and characterize LIMK inhibitors.[8][9][10]
Materials:
-
Recombinant human LIMK1 or LIMK2
-
Cofilin (substrate)
-
ATP
-
This compound
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 1 mM DTT)
-
Anti-phospho-cofilin antibody
-
Secondary antibody conjugated to a detectable label (e.g., HRP)
-
Detection reagent (e.g., chemiluminescent substrate)
-
96-well plates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the LIMK1 or LIMK2 enzyme to the wells.
-
Add the cofilin substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-phospho-cofilin antibody to detect the phosphorylated substrate.
-
Incubate with a secondary antibody and develop the signal using a suitable detection reagent.
-
Quantify the band intensities to determine the extent of cofilin phosphorylation.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Signaling Pathways
EphA3 Forward Signaling Pathway Inhibition by this compound
Upon binding of its ligand, ephrin-A, EphA3 dimerizes and autophosphorylates on tyrosine residues, initiating downstream signaling cascades that regulate cell adhesion, migration, and cytoskeletal organization.[4][11] this compound, as a type II inhibitor, binds to the 'DFG-out' inactive conformation of the EphA3 kinase domain, preventing its activation and subsequent downstream signaling.[5]
References
- 1. Discovery and structural analysis of Eph receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tebubio.com [tebubio.com]
- 4. cusabio.com [cusabio.com]
- 5. Structural Analysis of the Binding of Type I, I1/2, and II Inhibitors to Eph Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical role of EphA3 in cancer and current state of EphA3 drug therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computer-based identification of a novel LIMK1/2 inhibitor that synergizes with salirasib to destabilize the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. uniprot.org [uniprot.org]
Awl-II-38.3: An In-depth Technical Guide for Studying Ephrin Receptor Biology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Awl-II-38.3, a potent and selective small molecule inhibitor of Ephrin (Eph) receptor tyrosine kinases, with a primary focus on its utility in studying Ephrin receptor biology. This document details its mechanism of action, quantitative biochemical and cellular data, and provides detailed experimental protocols for its use in research settings.
Introduction to this compound
This compound, also known as ALW-II-38-3, is a potent inhibitor of the EphA3 receptor kinase.[1] It belongs to a class of Type II kinase inhibitors, which are characterized by their ability to bind to the inactive "DFG-out" conformation of the kinase domain. This specific binding mode contributes to its selectivity profile. The co-crystal structure of this compound in complex with the EphA3 kinase domain has been solved and is available in the Protein Data Bank (PDB) under the accession code 3DZQ.[2][3] This structural information is invaluable for understanding the molecular interactions that govern its inhibitory activity and for guiding further drug development efforts. Notably, this compound does not exhibit significant cellular activity against Src-family kinases or B-Raf, highlighting its utility as a specific tool for interrogating Ephrin receptor signaling.[1]
Quantitative Data
The inhibitory activity of this compound has been characterized using various biochemical and cellular assays. The following tables summarize the available quantitative data.
Table 1: Biochemical Inhibition of Ephrin Receptors by this compound (ALW-II-38-3)
| Target Kinase | Dissociation Constant (Kd) (nM) | Assay Platform |
| EphA2 | 96 | KinomeScan |
| EphA3 | Not Reported | - |
| EphA5 | 220 | KinomeScan |
| EphA8 | 150 | KinomeScan |
| EphB2 | 520 | KinomeScan |
| EphB3 | 310 | KinomeScan |
Data sourced from the supplementary information of Choi et al., 2009, Bioorganic & Medicinal Chemistry Letters.[2] Note: A lower Kd value indicates a higher binding affinity. Data for EphA3 was not explicitly provided in the KinomeScan profile.
Table 2: Cellular Activity of a Structurally Related Analog (Compound 9 / ALW-II-49-7)
| Cell Line | Target | EC50 (nM) | Assay Type |
| Ba/F3 | Tel-EphB2 | 40 | Cell Proliferation |
This data is for a closely related compound from the same chemical series and provides an indication of the potential cellular potency of this compound.[2]
Signaling Pathways and Mechanism of Action
Ephrin receptors, upon binding to their ephrin ligands, initiate a cascade of downstream signaling events that regulate crucial cellular processes such as cell adhesion, migration, proliferation, and differentiation. This compound, by inhibiting the kinase activity of EphA3, blocks these downstream signals. A key pathway affected is the regulation of the actin cytoskeleton through Rho family GTPases.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Biochemical Kinase Assay (Radiometric Format)
This assay measures the direct inhibitory effect of this compound on the kinase activity of purified EphA3.
Materials:
-
Purified recombinant EphA3 kinase domain (e.g., residues 578-end).[4]
-
Poly (Glu,Tyr) 4:1 as a generic substrate.[4]
-
This compound stock solution in DMSO.
-
[γ-33P]-ATP.[4]
-
Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate).[4]
-
Phosphoric acid (e.g., 0.425-0.5%) for stopping the reaction and washing.[4][5]
-
Phosphocellulose filter paper.[5]
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction plate, combine the EphA3 kinase, the poly(Glu,Tyr) substrate, and the diluted this compound or DMSO vehicle control in the kinase reaction buffer.
-
Initiate the kinase reaction by adding the [γ-33P]-ATP solution. The final ATP concentration should be at or near the Km for EphA3 if known.[4]
-
Incubate the reaction at room temperature for a predetermined time (e.g., 40 minutes), ensuring the reaction is in the linear range.[4]
-
Stop the reaction by adding phosphoric acid.[4]
-
Spot an aliquot of the reaction mixture onto the phosphocellulose filter paper.[4]
-
Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-33P]-ATP.[4]
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.[4]
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (Ba/F3 System)
This assay assesses the ability of this compound to inhibit the proliferation of cells that are dependent on the kinase activity of an Eph receptor for survival.
Materials:
-
Ba/F3 murine pro-B cell line.[6]
-
Ba/F3 cells engineered to stably express a constitutively active Eph receptor fusion protein (e.g., Tel-EphB2), rendering them IL-3 independent.[2][6]
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.[7]
-
This compound stock solution in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).[8]
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Culture the engineered Ba/F3 cells in IL-3-free medium to ensure their proliferation is dependent on the expressed Eph kinase.[6]
-
Harvest the cells and seed them into 96-well plates at an appropriate density.[7]
-
Add serial dilutions of this compound or DMSO vehicle control to the wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.[7]
-
Equilibrate the plates to room temperature and add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of proliferation inhibition for each concentration of this compound and determine the EC50 value.
Conclusion
This compound is a valuable pharmacological tool for the investigation of Ephrin receptor biology. Its well-characterized mechanism of action as a Type II inhibitor of EphA3, along with the availability of structural data, makes it a powerful probe for dissecting the roles of Ephrin signaling in various physiological and pathological processes. The experimental protocols provided herein offer a starting point for researchers to utilize this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Analysis of the Binding of Type I, I1/2, and II Inhibitors to Eph Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. reactionbiology.com [reactionbiology.com]
Structural Analysis of Awl-II-38.3 Binding to the EphA3 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and biochemical interactions between the small molecule inhibitor Awl-II-38.3 and its target, the EphA3 receptor tyrosine kinase. This document consolidates key data, experimental methodologies, and structural insights to serve as a comprehensive resource for researchers in oncology, structural biology, and drug development.
Introduction
The Ephrin (Eph) receptors, the largest family of receptor tyrosine kinases (RTKs), and their ephrin ligands are crucial mediators of cell-cell communication, regulating a wide array of physiological and pathological processes. The EphA3 receptor, in particular, has emerged as a significant target in oncology due to its overexpression and mutational status in various cancers, including lung, colorectal, and gastric cancers, where it is often associated with poor prognosis. This compound is a potent and selective inhibitor of EphA3, and understanding its mechanism of action at a molecular level is paramount for the development of next-generation therapeutics.
Quantitative Binding and Structural Data
The interaction between this compound and the EphA3 kinase domain has been characterized through biochemical assays and X-ray crystallography. The key quantitative data and structural information are summarized below.
| Parameter | Value | Reference |
| PDB ID | 3DZQ | [1][2] |
| Resolution | 1.75 Å | [2] |
| R-Value Work | 0.161 | [2] |
| R-Value Free | 0.193 | [2] |
| Binding Mode | Type II (DFG-out) | [3] |
Further quantitative binding affinity data (e.g., IC50 or Kd) from the primary literature is not publicly available at the time of this writing.
Structural Insights into the this compound-EphA3 Interaction
The co-crystal structure of this compound in complex with the EphA3 kinase domain (PDB: 3DZQ) reveals a Type II binding mode.[3] This is characterized by the inhibitor binding to the inactive "DFG-out" conformation of the kinase. In this conformation, the aspartate residue of the highly conserved DFG motif faces outwards from the ATP-binding pocket, and the phenylalanine residue occupies the ATP-binding site.
Key features of the interaction include:
-
Induced Fit: this compound binding induces a significant conformational change in the EphA3 kinase domain, a hallmark of Type II inhibitors.[3]
-
Allosteric Pocket: The inhibitor extends into a hydrophobic back pocket adjacent to the ATP-binding site, which is a characteristic feature of Type II inhibitors and contributes to their selectivity.
-
Hydrogen Bonding: Specific hydrogen bond interactions between the inhibitor and the hinge region of the kinase domain stabilize the complex.
The adoption of the DFG-out conformation prevents the kinase from adopting its active state, thereby inhibiting its catalytic activity.
Experimental Methodologies
Detailed protocols for the key experiments are provided below to facilitate reproducibility and further investigation.
Protein Expression and Purification of EphA3 Kinase Domain
This protocol outlines the general steps for obtaining purified EphA3 kinase domain suitable for structural and biochemical studies, based on standard methods for kinase expression.
-
Cloning and Expression Vector: The human EphA3 kinase domain (residues ~585-885) is cloned into a suitable bacterial expression vector, such as a pET vector with an N-terminal Hexa-histidine (6x-His) tag to facilitate purification.
-
Expression Host: The expression vector is transformed into an E. coli strain optimized for protein expression, such as BL21(DE3).
-
Culture and Induction:
-
Grow the transformed E. coli in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
-
Continue to culture at a lower temperature, such as 18°C, for 16-20 hours to enhance protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged EphA3 kinase domain with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Size-Exclusion Chromatography:
-
Further purify the eluted protein by size-exclusion chromatography (gel filtration) using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove aggregates and other impurities.
-
Pool the fractions containing the monomeric EphA3 kinase domain.
-
-
Quality Control: Assess the purity and homogeneity of the protein by SDS-PAGE and confirm its identity by mass spectrometry.
Co-crystallization of EphA3 with this compound
The following protocol is based on the deposition information for PDB entry 3DZQ.[2]
-
Protein and Ligand Preparation:
-
Concentrate the purified EphA3 kinase domain to approximately 10-20 mg/mL.
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
-
Crystallization Method: The hanging drop vapor diffusion method is used.
-
Crystallization Conditions:
-
Mix the EphA3 protein solution with this compound in a 1:3 molar ratio.
-
Equilibrate this protein-ligand complex solution with a reservoir solution containing 0.2 M ammonium sulfate, 0.1 M sodium cacodylate pH 6.5, and 30% (w/v) PEG 4000.
-
Set up crystallization trials by mixing 1-2 µL of the protein-ligand solution with an equal volume of the reservoir solution and suspending the drop over the reservoir.
-
-
Crystal Growth: Incubate the crystallization plates at 20°C. Crystals typically appear within a few days to a week.
-
Cryo-protection and Data Collection:
-
Before X-ray diffraction analysis, cryo-protect the crystals by briefly soaking them in a solution containing the reservoir components supplemented with a cryoprotectant (e.g., 20-25% glycerol).
-
Flash-cool the crystals in liquid nitrogen.
-
Collect diffraction data at a synchrotron source.
-
Biochemical Kinase Assay
A variety of assay formats can be used to determine the inhibitory activity of compounds like this compound against EphA3. A common method is a radiometric filter-binding assay.
-
Reaction Components:
-
Purified EphA3 kinase domain.
-
A suitable substrate, such as a synthetic peptide (e.g., poly(Glu, Tyr) 4:1).
-
ATP, including a radiolabeled ATP (e.g., [γ-33P]ATP).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
This compound at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, substrate, and different dilutions of this compound.
-
Add the EphA3 kinase to initiate the reaction.
-
Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the phosphorylation reaction by adding the ATP mixture.
-
Incubate for the desired reaction time.
-
-
Termination and Detection:
-
Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity retained on the filter paper, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity at each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visual representations of the EphA3 signaling pathway and experimental workflows are provided below using Graphviz (DOT language).
EphA3 Signaling Pathway
Caption: Simplified EphA3 forward signaling pathway.
Experimental Workflow for Structural Analysis
Caption: Workflow for the structural analysis of EphA3-Awl-II-38.3.
Conclusion
This technical guide provides a detailed overview of the structural and biochemical aspects of this compound binding to the EphA3 receptor. The characterization of its Type II binding mode offers valuable insights for the structure-based design of more potent and selective EphA3 inhibitors. The provided experimental protocols serve as a foundation for further research aimed at elucidating the therapeutic potential of targeting the EphA3 signaling pathway in cancer and other diseases.
References
Methodological & Application
Application Notes and Protocols for Awl-II-38.3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Awl-II-38.3 is a potent small molecule inhibitor targeting the Ephrin type-A receptor 3 (EphA3) kinase.[1][2][3][4] Emerging research also indicates its activity against LIM domain kinase 1 (LIMK1) and LIMK2.[1] EphA3 is a receptor tyrosine kinase implicated in various cellular processes, and its aberrant expression is associated with several cancers, including lung cancer, gastric cancer, and leukemia.[5][6][7] Inhibition of EphA3 signaling can disrupt the tumor microenvironment, inhibit cancer growth, and induce apoptosis.[8] These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development.
These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cell lines.
Quantitative Data Summary
| Compound | Target Kinase | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | EphA3, LIMK1, LIMK2 | Data not available | TBD | TBD | |
| CRT0105446 | LIMK1 | 8 | A549 | In vitro kinase assay | [9] |
| LIMK2 | 32 | A549 | In vitro kinase assay | [9] | |
| CRT0105950 | LIMK1 | 0.3 | A549 | In vitro kinase assay | [9] |
| LIMK2 | 1 | A549 | In vitro kinase assay | [9] | |
| BMS-5 | LIMK1/2 | Low nanomolar | Not specified | In vitro kinase assay | [10] |
TBD: To be determined.
Signaling Pathways
EphA3 Signaling Pathway
Activation of the EphA3 receptor by its ephrin ligands initiates a cascade of downstream signaling events that can influence cell adhesion, migration, proliferation, and survival. In the context of cancer, EphA3 signaling can be complex, with evidence suggesting both tumor-suppressive and oncogenic roles depending on the cellular context. One of the key pathways involves the activation of PI3K, BMX, and STAT3, which can contribute to multidrug resistance in small cell lung cancer.[5] EphA3 can also modulate the actin cytoskeleton through the activation of RhoA.
Caption: EphA3 receptor signaling cascade.
LIMK Signaling Pathway
LIM kinases (LIMK1 and LIMK2) are key regulators of actin dynamics through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[11] This leads to the stabilization of actin filaments, impacting cell motility, morphology, and division. The activity of LIMKs is regulated by upstream kinases such as Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK).
Caption: LIMK-mediated regulation of the actin cytoskeleton.
Experimental Protocols
1. Cell Culture and Maintenance
This protocol provides a general guideline for culturing cancer cell lines. Specific media and conditions should be optimized for the cell line of interest.
-
Materials:
-
Appropriate cancer cell line (e.g., A549, HGC-27, DU145)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks, plates, and other sterile consumables
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Maintain cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, aspirate the medium, wash the cells once with PBS, and add 2-3 mL of trypsin-EDTA.
-
Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 5-7 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new flask containing fresh medium.
-
2. Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
-
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM or 45 mg/mL) in sterile DMSO.[3]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to one month or -80°C for up to six months.[1]
-
3. Cell Viability/Proliferation Assay (MTT or CCK8)
This assay determines the effect of this compound on cell viability and proliferation.
-
Experimental Workflow:
Caption: Workflow for cell viability/proliferation assay.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK8 solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or isopropanol with 0.04 M HCl) to each well and incubate for 15 minutes with shaking to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
4. Western Blot Analysis
This protocol is used to assess the effect of this compound on the expression and phosphorylation status of target proteins in the EphA3 and LIMK signaling pathways.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-EphA3, EphA3, p-cofilin, cofilin, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
5. Cell Migration/Invasion Assay (Transwell Assay)
This assay evaluates the effect of this compound on the migratory and invasive potential of cancer cells.
-
Procedure:
-
Pre-coat transwell inserts with Matrigel (for invasion assay) or leave uncoated (for migration assay).
-
Resuspend cells in serum-free medium containing different concentrations of this compound.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add complete growth medium (containing FBS as a chemoattractant) to the lower chamber.
-
Incubate for 12-48 hours.
-
Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the insert with methanol and stain with crystal violet.
-
Count the stained cells in several random fields under a microscope.
-
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the experimental conditions for their specific cell lines and research questions. All work should be conducted in accordance with standard laboratory safety practices.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | EphA3 Inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. EPHA3 regulates the multidrug resistance of small cell lung cancer via the PI3K/BMX/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. What are EphA3 inhibitors and how do they work? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
- 10. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Awl-II-38.3 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Awl-II-38.3 is a potent, type II kinase inhibitor primarily targeting the Ephrin type-A receptor 3 (EphA3), a receptor tyrosine kinase implicated in various physiological and pathological processes, including cancer.[1][2][3][4] This molecule binds to the inactive "DFG-out" conformation of the kinase domain.[5] Notably, computational analyses have indicated that this compound also fits within the ATP-binding pockets of LIM domain kinase 1 (LIMK1) and LIM domain kinase 2 (LIMK2), suggesting potential activity against these kinases which are key regulators of actin dynamics.[1][6][7]
These application notes provide detailed protocols for utilizing this compound as an inhibitor in both biochemical and cell-based kinase assays to characterize its effects on EphA3 and LIMK activity.
Data Presentation
| Compound | Target Kinase | Assay Type | IC50/EC50 | Reference |
| This compound | EphA3 | Biochemical/Cellular | Potent inhibitor (Specific IC50 not cited) | [1][2][3][4] |
| This compound | LIMK1 / LIMK2 | Computational | Fits into ATP-binding pocket | [1][6] |
| T56-LIMKi | LIMK1 / LIMK2 | Cellular | IC50 of 30 µM (cell growth inhibition) | [7] |
Signaling Pathways
To understand the context of this compound's activity, it is crucial to visualize the signaling pathways of its primary target, EphA3.
Caption: EphA3 signaling pathway and points of inhibition by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the inhibitory activity of this compound against its target kinases.
Protocol 1: Biochemical EphA3 Kinase Assay (Radiometric)
This protocol is adapted from standard radiometric kinase assays and is designed to measure the direct inhibition of EphA3 kinase activity by this compound.
Workflow Diagram:
Caption: Workflow for a radiometric EphA3 kinase assay.
Materials:
-
Recombinant human EphA3 kinase domain
-
This compound (stock solution in DMSO)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
[γ-³³P]ATP
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Stop Solution (e.g., 3% phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare Serial Dilutions of this compound: Prepare a 2-fold serial dilution of this compound in DMSO, and then dilute further in Kinase Assay Buffer to achieve the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction:
-
In a microcentrifuge tube or 96-well plate, add 5 µL of the diluted this compound or DMSO control.
-
Add 10 µL of a solution containing the EphA3 enzyme and the poly(Glu, Tyr) substrate in Kinase Assay Buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of Kinase Assay Buffer containing [γ-³³P]ATP. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the reaction mixture for a predetermined time (e.g., 30-60 minutes) at 30°C. The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 25 µL of Stop Solution.
-
Filter Binding: Spot 20 µL of the stopped reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP. Perform a final wash with acetone.
-
Scintillation Counting: Air-dry the P81 paper and place it in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound compared to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based LIMK1/2 Kinase Assay (Western Blot)
This protocol is designed to assess the effect of this compound on the activity of LIMK1/2 in a cellular context by measuring the phosphorylation of its downstream substrate, cofilin.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ephrin Receptor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Structural Analysis of the Binding of Type I, I1/2, and II Inhibitors to Eph Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Awl-II-38.3 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Awl-II-38.3 is a potent small molecule inhibitor of the Ephrin type-A receptor 3 (EphA3) kinase.[1] EphA3 is a receptor tyrosine kinase that, along with its ephrin ligands, plays a crucial role in various cellular processes, including cell adhesion, migration, and angiogenesis. Dysregulation of EphA3 signaling has been implicated in the pathogenesis of several diseases, including cancer, making it an attractive therapeutic target.[2][3][4] this compound also exhibits inhibitory activity against LIM domain kinases 1 and 2 (LIMK1/2), key regulators of actin cytoskeleton dynamics.[1] These dual activities suggest that this compound may exert its biological effects through multiple interconnected signaling pathways.
These application notes provide an overview of the known mechanisms of action of this compound and a detailed, proposed protocol for conducting initial in vivo animal studies to determine a safe and efficacious dosage.
Mechanism of Action and Signaling Pathways
This compound primarily functions as an ATP-competitive inhibitor of the EphA3 kinase domain. By blocking the autophosphorylation of EphA3, it abrogates downstream signaling cascades. Additionally, this compound has been shown to fit within the ATP-binding pockets of LIMK1 and LIMK2, suggesting a direct inhibitory effect on these kinases.[1]
EphA3-Mediated Signaling Pathways
Published research has identified several key signaling pathways downstream of EphA3 that are relevant to cancer biology. Inhibition of EphA3 by this compound is expected to modulate these pathways:
-
EphA3-PI3K/BMX/STAT3 Pathway: In small cell lung cancer, EphA3 has been shown to regulate multidrug resistance through the PI3K/BMX/STAT3 signaling cascade. EphA3 activation leads to the phosphorylation and activation of this pathway, promoting cell survival and chemoresistance.
-
EphA3-STAT3/VEGF Pathway: In gastric cancer, EphA3 signaling has been linked to the regulation of vascular endothelial growth factor (VEGF) expression and angiogenesis via the STAT3 pathway. Activation of EphA3 promotes tumor angiogenesis, a critical process for tumor growth and metastasis.
LIMK1/2-Mediated Signaling Pathway
LIMK1 and LIMK2 are serine/threonine kinases that play a pivotal role in actin cytoskeleton regulation. They are downstream effectors of Rho GTPases and, upon activation, phosphorylate and inactivate cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments, impacting cell morphology, migration, and invasion. The inhibition of LIMK1/2 by this compound is anticipated to disrupt these processes.
Visualizing the Signaling Pathways
Caption: EphA3 Signaling Pathway Modulation by this compound.
Caption: LIMK-Mediated Cytoskeleton Regulation and Inhibition by this compound.
In Vivo Dosage Information for this compound
Disclaimer: As of the latest literature review, there is no publicly available data on the in vivo dosage of this compound in any animal model. The information provided below is a proposed experimental protocol for a dose-finding study and is based on data from other small molecule kinase inhibitors. Researchers must conduct their own dose-escalation and toxicology studies to determine a safe and effective dose for their specific animal model and disease context.
Reference Data: In Vivo Dosages of Other Kinase Inhibitors
To guide the design of a dose-finding study for this compound, the following table summarizes in vivo dosages of other relevant kinase inhibitors.
| Compound Name | Target(s) | Animal Model | Dosage | Administration Route | Reference |
| ALW-II-41-27 | EphA2 | C57BL/6 Mice | 10, 15, 20, 30 mg/kg | Intraperitoneal (IP) | N/A |
| BMS-5 (LIMKi 3) | LIMK1/2 | Rats | 20, 200 µM (intracranial) | Bilateral infusion | N/A |
| Pyr1 | LIMK | L1210-bearing mice | up to 30 mg/kg/day | N/A | N/A |
Proposed Protocol for a Pilot In Vivo Dose-Finding Study of this compound
This protocol outlines a pilot dose-range-finding study in a subcutaneous tumor xenograft mouse model.
Objectives
-
To determine the maximum tolerated dose (MTD) of this compound.
-
To evaluate the preliminary anti-tumor efficacy of this compound.
-
To assess the pharmacokinetic profile of this compound at different dose levels.
Materials
-
This compound (powder form)
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line with high EphA3 expression (e.g., determined by qPCR or Western blot)
-
Standard animal housing and handling equipment
-
Calipers for tumor measurement
-
Blood collection supplies
Experimental Workflow
Caption: Proposed Experimental Workflow for In Vivo Dose-Finding Study.
Detailed Methodology
4.1. Animal Model and Tumor Implantation
-
Culture the selected EphA3-expressing cancer cell line under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=5-8 animals per group).
4.2. Compound Formulation and Dosing
-
Prepare a stock solution of this compound in 100% DMSO.
-
On each dosing day, prepare the final dosing solutions by diluting the stock in the vehicle.
-
Proposed dose levels for the initial study: 10 mg/kg, 25 mg/kg, and 50 mg/kg. A vehicle control group is mandatory.
-
Administer the formulation via intraperitoneal (IP) or oral gavage (PO) once daily. The choice of route may depend on the physicochemical properties of the compound.
4.3. In-life Monitoring and Efficacy Assessment
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the animals daily for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.
-
The study endpoint may be a predetermined number of days (e.g., 21 days) or when tumors in the control group reach a specific size (e.g., 1500 mm³).
4.4. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
On the first and last day of treatment, collect blood samples from a subset of animals at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis for this compound concentration by LC-MS/MS.
-
At the end of the study, collect tumor tissue for PD analysis. This may include measuring the levels of phosphorylated EphA3 (p-EphA3) and phosphorylated cofilin (p-cofilin) by Western blot or immunohistochemistry to confirm target engagement.
Data Analysis
-
Efficacy: Compare the tumor growth inhibition (TGI) between the treatment groups and the vehicle control group.
-
Toxicity: Evaluate changes in body weight and any observed clinical signs of toxicity to determine the MTD.
-
Pharmacokinetics: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Pharmacodynamics: Correlate the dose and PK profile with the extent of target inhibition in the tumor tissue.
Conclusion
This compound is a promising dual inhibitor of EphA3 and LIMK1/2 with therapeutic potential in oncology and other diseases. While direct in vivo dosage information is currently unavailable, the proposed dose-finding protocol provides a robust framework for researchers to initiate their in vivo investigations. Careful dose escalation and comprehensive monitoring for both efficacy and toxicity are paramount to successfully translating the in vitro potential of this compound to in vivo animal models.
References
Awl-II-38.3 solubility and preparation of stock solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the solubility, stock solution preparation, and handling of Awl-II-38.3, a potent Ephrin type-A receptor 3 (EphA3) kinase inhibitor.
Chemical Properties and Solubility
This compound is a small molecule inhibitor of the EphA3 kinase. It has also been shown to fit into the ATP-binding and substrate-binding pockets of LIMK1 and LIMK2.[1] It does not exhibit significant cellular activity against Src-family kinases or b-raf.[1][2][3][4]
Solubility Data:
The solubility of this compound in common laboratory solvents is summarized in the table below. It is important to note that the use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][5] For challenging dissolution, techniques such as warming the solution to 37°C or using an ultrasonic bath may be employed.[6]
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥ 100 mg/mL[1] | ≥ 213.03 mM[1] | Use of fresh, anhydrous DMSO is recommended.[1][5] Sonication may be required.[3] |
| DMSO | 94 mg/mL[5] | 200.24 mM[5] | |
| DMSO | 66.67 mg/mL[6] | 142.03 mM[6] | Requires sonication.[6] |
| DMSO | 45 mg/mL[3] | 95.86 mM[3] | Sonication is recommended.[3] |
| Ethanol | 2 mg/mL[5] | ||
| Water | Insoluble[5] |
Note: The molecular weight of this compound is 469.42 g/mol .
Preparation of Stock Solutions
Proper preparation and storage of stock solutions are critical for maintaining the activity of this compound.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.694 mg of the compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, briefly sonicate the vial or warm it to 37°C to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in low-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][7]
Stock Solution Preparation Table (for various concentrations):
| Target Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.130 mL | 10.65 mL | 21.30 mL |
| 5 mM | 0.426 mL | 2.13 mL | 4.26 mL |
| 10 mM | 0.213 mL | 1.065 mL | 2.13 mL |
Signaling Pathway
This compound primarily acts by inhibiting the kinase activity of the EphA3 receptor, a member of the Eph receptor tyrosine kinase family. Eph receptors and their ephrin ligands are key regulators of various physiological and pathological processes, including axon guidance, cell migration, and cancer development.
Caption: Simplified signaling pathway of EphA3 and the inhibitory action of this compound.
Experimental Workflow: Cell-Based Kinase Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on EphA3 phosphorylation in a cell-based assay.
Caption: General experimental workflow for a cell-based EphA3 inhibition assay.
Protocol:
-
Cell Culture: Culture cells known to express EphA3 (e.g., engineered cell lines or specific cancer cell lines) in appropriate growth medium.
-
Cell Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation: Once the cells have adhered, replace the growth medium with a serum-free or low-serum medium and incubate for a period of 4-24 hours. This step reduces basal receptor tyrosine kinase activity.
-
Inhibitor Pre-treatment: Prepare serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration). Remove the starvation medium from the cells and add the medium containing this compound or the vehicle control. Incubate for 1-2 hours.
-
Ligand Stimulation: Prepare the Ephrin-A ligand (e.g., ephrin-A1-Fc or ephrin-A5-Fc) at the desired final concentration in serum-free medium. Add the ligand to the appropriate wells to stimulate EphA3 phosphorylation. It is also advisable to have an unstimulated control. Incubate for the recommended time (typically 15-30 minutes).
-
Cell Lysis: After stimulation, place the plate on ice and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Analysis: Analyze the level of EphA3 phosphorylation. This can be done by various methods, such as:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated EphA3 and total EphA3.
-
ELISA: Use a phospho-specific ELISA kit to quantify the amount of phosphorylated EphA3 in the cell lysates.
-
In Vivo Formulation
For in vivo studies, this compound can be formulated for oral administration. A common formulation involves creating a homogeneous suspension in 0.5% CMC-Na.[3] Another suggested formulation for a clear solution is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, where the solvents are added sequentially.[8] It is recommended to test the formulation on a small scale first.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | EphA3 Inhibitor | TargetMol [targetmol.com]
- 4. tebubio.com [tebubio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. m.elisa-research.com [m.elisa-research.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application of Awl-II-38.3 in Cancer Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Awl-II-38.3 is a potent, small-molecule inhibitor targeting the Ephrin receptor A3 (EphA3), a receptor tyrosine kinase implicated in various aspects of cancer progression.[1] Notably, this compound also exhibits inhibitory activity against LIM domain kinase 1 (LIMK1) and LIMK2, key regulators of actin cytoskeleton dynamics. This dual inhibitory profile makes this compound a valuable tool for investigating the roles of EphA3 and LIMK signaling in cancer cell proliferation, migration, invasion, and tumor angiogenesis. These application notes provide a comprehensive overview of the use of this compound in cancer research models, including its mechanism of action, and detailed protocols for key experimental procedures.
Mechanism of Action
This compound functions as a type II kinase inhibitor, binding to the ATP-binding pocket of the EphA3 kinase domain.[2] Its inhibitory action extends to LIMK1 and LIMK2 due to a highly conserved binding site between EphA3 and these kinases. By inhibiting EphA3, this compound can modulate downstream signaling pathways that regulate cell adhesion, migration, and proliferation. The inhibition of LIMK1/2 leads to decreased phosphorylation of its substrate, cofilin, an actin-depolymerizing factor. This results in increased cofilin activity, leading to actin filament disassembly and subsequent disruption of the cancer cell cytoskeleton, which is crucial for cell motility and invasion.
Data Presentation
While specific quantitative data for this compound in various cancer cell lines and in vivo models are not extensively available in the public domain, the following table provides a template for summarizing such data as it becomes available through experimentation. For reference, data for a structurally similar compound, T56-LIMKi, which also targets LIMK, is included to provide a potential range of efficacy.
Table 1: In Vitro Efficacy of this compound and a Structurally Similar Compound
| Compound | Cancer Cell Line | Assay | Endpoint | IC50 Value | Reference |
| This compound | e.g., MDA-MB-231 (Breast) | Cell Viability | Growth Inhibition | Data not available | |
| e.g., A549 (Lung) | Cell Viability | Growth Inhibition | Data not available | ||
| e.g., PC-3 (Prostate) | Cell Viability | Growth Inhibition | Data not available | ||
| T56-LIMKi | NF1-depleted Mouse Embryonic Fibroblasts | Cell Viability | Growth Inhibition | 30 µM (5-day treatment) | [3][4] |
Table 2: In Vivo Efficacy of this compound (Template)
| Cancer Model | Treatment Regimen | Outcome Measure | Result |
| e.g., Breast Cancer Xenograft | e.g., 10 mg/kg, daily, i.p. | Tumor Volume Reduction | Data not available |
| e.g., Lung Cancer Metastasis Model | e.g., 10 mg/kg, daily, i.p. | Reduction in Metastatic Nodules | Data not available |
Experimental Protocols
Herein are detailed methodologies for key experiments to characterize the effects of this compound on cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of EphA3 and Cofilin Phosphorylation
This protocol assesses the inhibitory effect of this compound on the phosphorylation of its targets, EphA3 and cofilin.
Materials:
-
Cancer cell line expressing EphA3
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EphA3, anti-EphA3, anti-phospho-cofilin (Ser3), anti-cofilin, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the total protein and loading control.
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope.
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure compared to the 0-hour time point.
Protocol 4: In Vitro Kinase Assay for LIMK1/2
This protocol directly measures the inhibitory effect of this compound on the kinase activity of LIMK1 or LIMK2.
Materials:
-
Recombinant active LIMK1 or LIMK2 enzyme
-
Cofilin (substrate)
-
This compound
-
Kinase reaction buffer
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a white multi-well plate, add the recombinant LIMK enzyme, the cofilin substrate, and the this compound dilutions or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. A higher luminescence signal indicates greater inhibition of kinase activity.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Visualizations
Signaling Pathways
Caption: this compound inhibits EphA3 and LIMK1/2 signaling pathways.
Experimental Workflow: In Vitro Evaluation
Caption: Workflow for the in vitro evaluation of this compound.
Logical Relationship: Dual Inhibition and Cellular Effects
Caption: Dual inhibition by this compound leads to anti-cancer effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Analysis of the Binding of Type I, I1/2, and II Inhibitors to Eph Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Angiogenesis with Awl-II-38.3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Awl-II-38.3, a potent EphA3 receptor tyrosine kinase inhibitor, in the study of angiogenesis. The provided protocols and data will enable researchers to investigate the anti-angiogenic potential of this compound in various experimental settings.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The Ephrin (Eph) receptors, a large family of receptor tyrosine kinases, and their ephrin ligands are key regulators of cell-cell communication and play a pivotal role in angiogenesis. EphA3, a member of this family, is frequently overexpressed in the tumor microenvironment, including on endothelial and perivascular cells, making it an attractive target for anti-angiogenic therapies.[1][2] this compound is a potent and specific small molecule inhibitor of the EphA3 kinase domain.[3] These notes detail how this compound can be used to dissect the role of EphA3 signaling in angiogenesis and to evaluate its therapeutic potential.
Mechanism of Action
This compound exerts its anti-angiogenic effects primarily by inhibiting the kinase activity of the EphA3 receptor. EphA3 activation by its ephrin ligands on adjacent cells initiates a signaling cascade that promotes endothelial cell migration, proliferation, and tube formation. One of the key downstream pathways implicated in EphA3-mediated angiogenesis is the STAT3/VEGF signaling axis.[1][2][4] By blocking the kinase activity of EphA3, this compound is expected to suppress the phosphorylation of STAT3, leading to a downregulation of Vascular Endothelial Growth Factor (VEGF) expression and secretion. This, in turn, inhibits the pro-angiogenic stimulation of endothelial cells.
Additionally, this compound may also exert effects on the cytoskeleton, a critical component of cell migration and morphogenesis, through its potential off-target inhibition of LIM kinases (LIMK1/2). LIMKs are involved in regulating actin dynamics, and their inhibition can impair endothelial cell migration.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the role of EphA3 in angiogenesis. It is important to note that while data from direct this compound application in angiogenesis assays is limited, the provided data from EphA3 knockdown and other inhibitory studies serve as a strong proxy for its expected effects.
Table 1: Effect of EphA3 Inhibition on In Vitro Angiogenesis Models
| Experimental Model | Method of EphA3 Inhibition | Parameter Measured | Result | Reference |
| HUVEC Tube Formation | shRNA-mediated knockdown of EphA3 | Tube Length | Significant decrease | [1][2] |
| HUVEC Tube Formation | shRNA-mediated knockdown of EphA3 | Branch Points | Significant decrease | [1][2] |
| HUVEC Migration | shRNA-mediated knockdown of EphA3 | Migrated Cells | Significant decrease | [1][2] |
| Breast Cancer Cell Migration | This compound (10 µM) | Migrated Cells | Significant decrease | [3] |
| Aortic Ring Sprouting | shRNA-mediated knockdown of EphA3 | Sprout Length & Density | Significant decrease | [5] |
Table 2: Effect of EphA3 Inhibition on In Vivo Angiogenesis Models
| Experimental Model | Method of EphA3 Inhibition | Parameter Measured | Result | Reference |
| Gastric Cancer Xenograft | shRNA-mediated knockdown of EphA3 | Microvessel Density (MVD) | Significant decrease | [1][2] |
| Multiple Myeloma Xenograft | Anti-EphA3 Monoclonal Antibody | Microvessel Density (MVD) | Significant decrease | [6][7] |
| Lung Tumor Syngeneic Model | shRNA-mediated knockdown of EphA3 | Tumor Vasculature | Significant decrease | [5][8] |
Signaling Pathways and Experimental Workflows
EphA3 Signaling Pathway in Angiogenesis
Caption: EphA3 signaling pathway leading to angiogenesis.
Experimental Workflow for In Vitro Angiogenesis Assays
Caption: General workflow for in vitro angiogenesis assays.
Experimental Protocols
Protocol 1: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound
-
VEGF (optional, as a pro-angiogenic stimulus)
-
96-well tissue culture plates
-
Calcein AM (for visualization)
Procedure:
-
Plate Coating: Thaw Matrigel® on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.[9][10]
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in EGM-2. If using a pro-angiogenic stimulus, add VEGF to the cell suspension (e.g., 50 ng/mL).
-
Plating: Add 100 µL of the HUVEC suspension containing the desired concentration of this compound and/or VEGF to each Matrigel®-coated well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification:
-
Stain the cells with Calcein AM for 30 minutes.
-
Capture images using a fluorescence microscope.
-
Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Protocol 2: Endothelial Cell Migration (Wound Healing/Scratch) Assay
This assay measures the migration of endothelial cells to close a "wound" created in a confluent monolayer, mimicking cell migration during angiogenesis.
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
24-well tissue culture plates
-
Sterile 200 µL pipette tip
Procedure:
-
Cell Seeding: Seed HUVECs in a 24-well plate and grow until they form a confluent monolayer.
-
Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.[11][12][13]
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh EGM-2 containing various concentrations of this compound to the wells.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a phase-contrast microscope.
-
Quantification: Measure the width of the scratch at different time points. The percentage of wound closure can be calculated as: [(Initial Width - Final Width) / Initial Width] * 100.
Protocol 3: Rat Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, where vessel sprouting occurs from a piece of tissue.
Materials:
-
Thoracic aorta from a rat
-
Serum-free endothelial basal medium (EBM-2)
-
Collagen Type I or Matrigel®
-
This compound
-
VEGF
-
48-well tissue culture plates
Procedure:
-
Aorta Isolation and Ring Preparation: Aseptically dissect the thoracic aorta from a euthanized rat and place it in cold EBM-2. Clean the aorta of periadventitial fibro-adipose tissue and cut it into 1-2 mm thick rings.[1][2][4][14][15]
-
Embedding: Coat the wells of a 48-well plate with a thin layer of collagen or Matrigel® and allow it to solidify at 37°C. Place one aortic ring in the center of each well and cover it with another layer of the matrix.[1][2][4][14][15]
-
Treatment: After the top layer has solidified, add EBM-2 containing VEGF (e.g., 30 ng/mL) and different concentrations of this compound to each well.
-
Incubation and Observation: Incubate the plate at 37°C in a 5% CO2 incubator. Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days using a phase-contrast microscope.
-
Quantification: On the day of maximal sprouting, capture images and quantify the extent of angiogenesis by measuring the length and number of sprouts emanating from the aortic ring.
Disclaimer: The quantitative data presented are based on studies targeting EphA3 through various methods. Researchers should perform their own dose-response experiments to determine the optimal concentration of this compound for their specific experimental system. The provided protocols are intended as a guide and may require optimization.
References
- 1. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro [jove.com]
- 2. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
- 3. The Ephrin tyrosine kinase a3 (EphA3) is a novel mediator of RAGE-prompted motility of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [en.bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. EphA3 targeting reduces in vitro adhesion and invasion and in vivo growth and angiogenesis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of EphA3 Expression in Tumour Stromal Cells Suppresses Tumour Growth and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ibidi.com [ibidi.com]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scratch Wound Healing Assay [bio-protocol.org]
- 12. med.virginia.edu [med.virginia.edu]
- 13. Scratch Wound Healing Assay [bio-protocol.org]
- 14. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Western Blot Analysis of EphA3 Signaling Pathway Modulation by Awl-II-38.3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Awl-II-38.3 is a potent and selective inhibitor of the Ephrin type-A receptor 3 (EphA3), a receptor tyrosine kinase.[1][2] EphA3 is implicated in various physiological and pathological processes, including cancer progression, making it an attractive target for therapeutic intervention. This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the EphA3 signaling pathway. The protocol outlines the necessary steps from cell treatment to data analysis, enabling researchers to quantify the modulation of EphA3 phosphorylation and downstream signaling events.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from a Western blot experiment investigating the effect of this compound on EphA3 signaling in a relevant cancer cell line. The data is presented as the mean normalized band intensity ± standard deviation from three independent experiments.
| Target Protein | Treatment | Concentration (nM) | Normalized Band Intensity (Arbitrary Units) | Fold Change vs. Control |
| p-EphA3 (Tyr779) | Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 |
| This compound | 10 | 0.45 ± 0.08 | 0.45 | |
| This compound | 50 | 0.15 ± 0.05 | 0.15 | |
| Total EphA3 | Vehicle Control | 0 | 1.05 ± 0.15 | 1.00 |
| This compound | 10 | 1.02 ± 0.11 | 0.97 | |
| This compound | 50 | 0.98 ± 0.13 | 0.93 | |
| p-LIMK1 (Thr508) | Vehicle Control | 0 | 1.00 ± 0.18 | 1.00 |
| This compound | 10 | 0.62 ± 0.10 | 0.62 | |
| This compound | 50 | 0.28 ± 0.07 | 0.28 | |
| Total LIMK1 | Vehicle Control | 0 | 0.95 ± 0.09 | 1.00 |
| This compound | 10 | 0.99 ± 0.12 | 1.04 | |
| This compound | 50 | 0.97 ± 0.10 | 1.02 | |
| GAPDH | Vehicle Control | 0 | 1.00 ± 0.05 | 1.00 |
| This compound | 10 | 1.01 ± 0.06 | 1.01 | |
| This compound | 50 | 0.99 ± 0.04 | 0.99 |
Experimental Protocols
This section details the methodology for performing Western blot analysis to assess the impact of this compound on the EphA3 signaling pathway.
Cell Culture and Treatment
-
Culture a suitable human cancer cell line known to express EphA3 (e.g., a glioblastoma or melanoma cell line) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in 6-well plates and grow to 70-80% confluency.
-
Prior to treatment, serum-starve the cells for 12-24 hours to reduce basal receptor tyrosine kinase activity.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM) or a vehicle control (DMSO) for the desired duration (e.g., 1, 6, or 24 hours).
-
If investigating ligand-induced activation, stimulate the cells with pre-clustered ephrin-A5-Fc ligand for 15-30 minutes prior to lysis.
Lysate Preparation
-
After treatment, place the 6-well plates on ice and aspirate the culture medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
SDS-PAGE and Membrane Transfer
-
Prepare protein samples for electrophoresis by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100 V for 60-90 minutes in a wet transfer system or according to the manufacturer's protocol for a semi-dry system.
-
Following transfer, confirm successful protein transfer by staining the membrane with Ponceau S solution.
Immunodetection
-
Block the membrane in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3]
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle shaking. Recommended primary antibodies include:
-
Rabbit anti-phospho-EphA3 (Tyr779)
-
Rabbit anti-EphA3
-
Rabbit anti-phospho-LIMK1 (Thr508)
-
Rabbit anti-LIMK1
-
Mouse anti-GAPDH (loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Data Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[3]
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the loading control (GAPDH) in the same lane.
-
For phosphoproteins, further normalize the phospho-protein signal to the total protein signal.
Mandatory Visualization
References
Application Notes and Protocols for Awl-II-38.3 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Awl-II-38.3 is a potent and selective small-molecule inhibitor of the EphA3 receptor tyrosine kinase.[1] As a type II inhibitor, it stabilizes the 'DFG-out' (inactive) conformation of the kinase domain, offering a potential mechanism for high selectivity.[2][3] The EphA3 receptor is implicated in various physiological and pathological processes, including cancer, where it plays a role in cell adhesion, migration, and the tumor microenvironment.[4] Consequently, this compound represents a valuable tool for investigating EphA3 signaling and a promising starting point for the development of novel therapeutics. These application notes provide detailed protocols and guidelines for the utilization of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of EphA3 activity.
Data Presentation
While specific high-throughput screening-derived IC50 or EC50 values for this compound are not widely published, its potent inhibitory activity against EphA3 is well-established. The discovery of this compound was reported as part of a study on potent Eph receptor tyrosine kinase inhibitors. A structurally related compound, also a type II inhibitor, demonstrated a cellular EC50 of 40 nM against a related Eph receptor, EphB2.[3]
Table 1: Summary of this compound and Related Compound Activity
| Compound | Target | Assay Type | Reported Potency/Activity | Reference |
| This compound | EphA3 | Kinase Assay | Potent inhibitor of EphA3 kinase activity.[1] Does not exhibit significant cellular activity against Src-family kinases or b-raf.[1] | Choi et al., 2009[2] |
| Compound 6 (ALW-II-49-7) | EphB2 | Cellular Assay | EC50 of 40 nM in a Ba/F3 cell-based assay for Tel-EphB2 activity.[3] | Choi et al., 2009[3] |
Signaling Pathway
The EphA3 signaling pathway is initiated by the binding of its ephrin-A ligands, which are typically expressed on the surface of adjacent cells. This interaction leads to receptor clustering, autophosphorylation of tyrosine residues in the cytoplasmic domain, and the recruitment of downstream signaling molecules. Key mediators include the adaptor protein CrkII and the Rho GTPase, RhoA, which regulate cytoskeletal dynamics, leading to changes in cell adhesion and migration.[5] Inhibition of EphA3 by this compound blocks the kinase activity, thereby preventing the initiation of this signaling cascade.
Caption: EphA3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Two common approaches for high-throughput screening of kinase inhibitors are biochemical assays and cell-based assays. Below are generalized protocols that can be adapted for this compound and other EphA3 inhibitors.
Protocol 1: Biochemical HTS Assay (LanthaScreen® TR-FRET Kinase Activity Assay)
This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) format, which is a robust and widely used method in HTS.[6]
Objective: To measure the in vitro kinase activity of EphA3 and the inhibitory effect of this compound.
Materials:
-
Recombinant human EphA3 kinase domain
-
LanthaScreen® Tb-anti-pTyr (PY20) Antibody
-
Fluorescein-labeled poly-GT substrate
-
ATP
-
Kinase Buffer
-
This compound and other test compounds
-
384-well assay plates
-
TR-FRET compatible plate reader
Workflow Diagram:
Caption: General workflow for a biochemical HTS assay.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in an appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation: Dispense a small volume (e.g., 2.5 µL) of the compound dilutions into the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Addition: Add 2.5 µL of diluted EphA3 kinase to each well.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the compounds to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a mixture containing the fluorescein-labeled substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for EphA3.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of the TR-FRET detection mix, containing the terbium-labeled anti-phosphotyrosine antibody and EDTA (to stop the kinase reaction), to each well.
-
Detection Incubation: Incubate the plate for 30-60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.
-
Data Acquisition: Read the plate using a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission/donor emission). Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based HTS Assay (Cell Viability)
This protocol measures the effect of EphA3 inhibition on the viability of cells that are dependent on or sensitive to EphA3 signaling.
Objective: To assess the cytotoxic or anti-proliferative effects of this compound on EphA3-expressing cancer cells.
Materials:
-
EphA3-expressing cancer cell line (e.g., glioblastoma cell lines like U-251 MG)[7]
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
384-well clear-bottom, white-walled assay plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the EphA3-expressing cells into 384-well plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound or test compounds to the cells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls (100% viability) and background (no cells, 0% viability). Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Conclusion
This compound is a valuable chemical probe for studying the function of the EphA3 receptor tyrosine kinase. The protocols outlined above provide a framework for utilizing this compound in high-throughput screening campaigns to identify and characterize novel modulators of EphA3. The choice between a biochemical and a cell-based assay will depend on the specific goals of the screening project. Biochemical assays offer a direct measure of kinase inhibition, while cell-based assays provide insights into the compound's effects in a more physiological context. Careful optimization of assay conditions is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and structural analysis of Eph receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical role of EphA3 in cancer and current state of EphA3 drug therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - NO [thermofisher.com]
- 7. Simultaneous targeting of Eph receptors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Awl-II-38.3 Inhibition
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected results with the EphA3 kinase inhibitor, Awl-II-38.3. Here you will find frequently asked questions (FAQs), detailed troubleshooting workflows, and experimental protocols to help you diagnose and resolve issues related to a lack of inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, small-molecule kinase inhibitor. Its primary target is the Ephrin type-A receptor 3 (EphA3), a receptor tyrosine kinase.[1] It is classified as a type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase.
Q2: I'm not seeing any inhibition of my target in my cell-based assay. Is the inhibitor faulty?
While inhibitor quality is a possibility, it is more common for discrepancies between expected and observed results to stem from experimental conditions. Factors such as cell permeability, off-target effects, inhibitor stability, and the specific cellular context can all influence the apparent activity of this compound. A thorough review of your experimental setup is the recommended first step.
Q3: What are the known off-targets for this compound?
While this compound is reported to not have significant activity against Src-family kinases or B-Raf, its off-target profile is not extensively published.[1] However, due to a high degree of conservation in the ATP-binding pocket, this compound is also predicted to inhibit LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2).[2][3][4] It is crucial to consider that unexpected phenotypic outcomes could be a result of inhibiting these or other unknown off-targets.
Q4: What is the expected downstream signaling pathway of EphA3?
Upon binding of its ligand (e.g., ephrin-A5), EphA3 dimerizes and autophosphorylates on multiple tyrosine residues. This initiates a downstream signaling cascade that can influence cell adhesion, migration, and morphology. Key downstream effectors include the Rho-GTPase family members RhoA, Rac1, and Cdc42, as well as the Ras/ERK pathway.
Q5: Are there recommended positive and negative controls for my experiment?
Yes. For a positive control, you could use a cell line with a known sensitivity to this compound or another validated EphA3 inhibitor. For a negative control, a vehicle-only (e.g., DMSO) treatment is essential. Additionally, using a structurally related but inactive compound, if available, can help rule out non-specific effects.
Data Presentation
| Target | Biochemical IC50 | Cellular IC50 | Reference |
| EphA3 | Not Publicly Available | Not Publicly Available | - |
| LIMK1 | Not Publicly Available | Not Publicly Available | - |
| LIMK2 | Not Publicly Available | Not Publicly Available | - |
Mandatory Visualizations
Caption: EphA3 Signaling Pathway.
Caption: Troubleshooting Workflow.
Experimental Protocols
Protocol: Western Blot for EphA3 Phosphorylation
This protocol provides a method to assess the phosphorylation status of EphA3 in response to ligand stimulation and inhibition by this compound.
1. Cell Culture and Treatment:
-
Culture cells expressing EphA3 to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a pre-determined optimal concentration of pre-clustered ephrin-A5-Fc for 15-30 minutes.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Immunoprecipitation (Optional, for low EphA3 expression):
-
Incubate 250-500 µg of protein lysate with an anti-EphA3 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-4 times with ice-cold lysis buffer.
-
Elute the protein by boiling in 2x Laemmli sample buffer.
5. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg for whole-cell lysate) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Incubate the membrane with a primary antibody against phospho-EphA3 (specific for an activating phosphorylation site) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
6. Stripping and Re-probing (for total EphA3):
-
After imaging, the membrane can be stripped of the phospho-antibody.
-
Re-block the membrane and probe with a primary antibody against total EphA3 to confirm equal protein loading.
References
Optimizing Awl-II-38.3 concentration for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Awl-II-38.3 in experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this potent EphA3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of the Ephrin type-A receptor 3 (EphA3), a receptor tyrosine kinase.[1] It also shows inhibitory activity against LIM domain kinase 1 (LIMK1) and LIMK2.[1]
Q2: What is the mechanism of action of this compound?
This compound is a type II kinase inhibitor. This means it binds to the "DFG-out" inactive conformation of the kinase domain of EphA3, preventing the receptor from adopting its active conformation and thereby blocking its downstream signaling.[2]
Q3: What is the recommended starting concentration for my experiments?
While a specific IC50 value for this compound against EphA3 has not been definitively published, a closely related compound from the same chemical series, ALW-II-38-3 (inhibitor 6), exhibited an EC50 of 40 nM against EphB2 in a cellular assay. It is recommended to perform a dose-response experiment starting with a concentration range of 10 nM to 1 µM to determine the optimal concentration for your specific cell line and assay conditions.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For experimental use, it should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C. Please refer to the manufacturer's datasheet for specific storage recommendations to ensure stability.
Q5: What are the known downstream effects of EphA3 inhibition by this compound?
Inhibition of EphA3 by this compound can disrupt the downstream signaling pathways that regulate cell adhesion, migration, and cytoskeletal dynamics. A key pathway involves the RhoA GTPase, which in turn can influence the activity of LIMK1/2.[3] Inhibition of LIMK1/2 by this compound leads to reduced phosphorylation of cofilin, a protein that promotes the disassembly of actin filaments. This results in the stabilization of the actin cytoskeleton.[4]
Data Presentation
Table 1: Potency of Related Eph Kinase Inhibitors
The following table summarizes the cellular potency of compounds from the same class as this compound, as reported in the discovery publication. This data can be used as a reference for designing dose-response experiments.
| Compound ID (from Choi et al., 2009) | Target Kinase | Cellular EC50 (nM) |
| Inhibitor 6 (ALW-II-38-3) | EphB2 | 40 |
| Inhibitor 9 | EphB2 | 40 |
Data extracted from the supplementary information of Choi Y, et al. Bioorg Med Chem Lett. 2009.
Experimental Protocols
Protocol 1: General Cell-Based Assay for Assessing this compound Activity
This protocol provides a general workflow for evaluating the effect of this compound on the phosphorylation of a downstream target of EphA3 or on a cellular phenotype such as cell migration.
Materials:
-
Cells expressing EphA3 (e.g., various cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
Antibodies for Western blotting (e.g., anti-phospho-EphA3, anti-EphA3, anti-phospho-cofilin, anti-cofilin)
-
Multi-well plates for cell culture
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, or 24 hours), depending on the specific endpoint being measured.
-
Cell Lysis (for Western Blotting):
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with the appropriate primary and secondary antibodies to detect the phosphorylation status of target proteins.
-
-
Phenotypic Assay (e.g., Wound Healing/Scratch Assay):
-
Grow cells to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add medium containing different concentrations of this compound or vehicle control.
-
Image the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Quantify the rate of wound closure.
-
Protocol 2: In Vitro Kinase Assay
This protocol can be adapted to measure the direct inhibitory effect of this compound on the kinase activity of recombinant EphA3.
Materials:
-
Recombinant active EphA3 kinase
-
Kinase assay buffer
-
ATP
-
Substrate for EphA3 (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96- or 384-well plates suitable for the detection method
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, recombinant EphA3 kinase, and the substrate.
-
Add Inhibitor: In the assay plate, add the desired concentrations of this compound or vehicle control.
-
Start the Reaction: Add the kinase reaction mix to the wells containing the inhibitor.
-
Initiate Phosphorylation: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the Reaction and Detect Signal: Stop the reaction and measure the kinase activity according to the manufacturer's instructions for the chosen detection reagent.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition observed | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM). |
| Compound has degraded. | Ensure proper storage of the stock solution. Prepare fresh dilutions for each experiment. | |
| Assay conditions are not optimal. | Optimize incubation time, cell density, or ATP concentration (for in vitro assays). | |
| Target protein (EphA3) is not expressed or is inactive in the cells. | Confirm EphA3 expression in your cell line by Western blot or qPCR. | |
| High background signal | Non-specific binding of antibodies in Western blot. | Optimize antibody concentrations and blocking conditions. Include appropriate controls. |
| Autofluorescence of the compound or cells in imaging-based assays. | Include a "no-cell" or "no-compound" control to assess background fluorescence. | |
| Inconsistent results between experiments | Variability in cell passage number or confluency. | Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment. |
| Inaccurate pipetting of the compound. | Use calibrated pipettes and prepare a master mix of the compound dilutions to minimize pipetting errors. | |
| DMSO concentration affects cell viability. | Ensure the final DMSO concentration is consistent across all wells and is below a toxic level (typically <0.5%). | |
| Unexpected cell toxicity | This compound concentration is too high. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range. |
| Contamination of cell culture. | Regularly test for mycoplasma contamination. |
Visualizations
References
Awl-II-38.3 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges encountered with the EphA3 kinase inhibitor, Awl-II-38.3.
Solubility Data
The solubility of this compound can vary between different solvents and even different batches of the same solvent. The following table summarizes reported solubility data from various suppliers. It is crucial to use fresh, high-purity solvents to achieve optimal dissolution.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥ 100 mg/mL[1] | 213.03 mM[1] | Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[1] |
| DMSO | 94 mg/mL[2] | 200.24 mM[2] | Fresh DMSO is recommended as moisture absorption reduces solubility.[2] |
| DMSO | 66.67 mg/mL[3] | 142.03 mM[3] | Warming the tube to 37°C and using an ultrasonic bath is recommended to achieve higher solubility.[3] |
| DMSO | 45 mg/mL[4] | 95.86 mM[4] | Sonication is recommended to aid dissolution.[4] |
| Ethanol | 2 mg/mL[2] | - | |
| Water | Insoluble[2] | - |
Molecular Weight of this compound: 469.42 g/mol [3]
Troubleshooting Guide & FAQs
This section addresses common questions and issues related to the solubility of this compound.
Frequently Asked Questions
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4]
Q2: How should I store my this compound stock solution?
A2: Once prepared, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] For long-term storage, keep the solution at -80°C (for up to 6 months).[1][5] For shorter-term storage, -20°C is suitable for up to one month.[1][5]
Q3: Why is my this compound not dissolving completely in DMSO?
A3: Several factors could be at play:
-
Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of this compound.[1][2] Always use fresh, anhydrous-grade DMSO.
-
Temperature: Gentle warming to 37°C can aid dissolution.[3]
-
Mechanical Agitation: Using an ultrasonic bath or vortexing can help break down compound aggregates and improve solubility.[3][4]
Troubleshooting Specific Issues
Issue 1: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay.
-
Cause: this compound is insoluble in water.[2] When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution.
-
Solution:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration in your assay medium that is as low as possible while still maintaining the solubility of your compound. It is often recommended to keep the final DMSO concentration below 0.5%.
-
Use a Co-solvent: For challenging situations, a co-solvent system can be employed. A suggested formulation for in vivo use, which can be adapted for in vitro experiments with careful validation, involves a mixture of DMSO, PEG300, Tween-80, and saline.[6]
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes help to keep the compound in solution.
-
Issue 2: I need to prepare a formulation for in vivo administration, but this compound has poor aqueous solubility.
-
Cause: As an aqueous-insoluble compound, direct injection of a saline-based solution is not feasible.
-
Solution: A common approach for in vivo delivery of hydrophobic compounds is to use a vehicle containing a mixture of solvents and surfactants. Several formulations are suggested by suppliers:
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.69 mg of the compound (Molecular Weight = 469.42 g/mol ).
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Aid Dissolution: To ensure complete dissolution, gently warm the vial to 37°C and sonicate in an ultrasonic water bath for a few minutes.[3] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.[1]
Visualizations
Caption: Inhibition of EphA3 kinase by this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
Awl-II-38.3 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and use of the EphA3 kinase inhibitor, Awl-II-38.3.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to ensure its stability and efficacy in experiments.
| Storage Condition | Solid Form | Stock Solution in DMSO |
| -20°C | 3 years | 1 month |
| -80°C | 3 years (long-term) | 6 months |
| 4°C | 2 years | Not Recommended |
Note: For stock solutions, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective inhibitor of the Ephrin type-A receptor 3 (EphA3) kinase. It functions as a type II inhibitor, binding to the "DFG-out" inactive conformation of the kinase.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. For cell-based assays, ensure the final concentration of DMSO is not cytotoxic to your cell line (typically <0.5%).
Q3: What are the known downstream signaling pathways affected by EphA3 inhibition with this compound?
A3: Inhibition of EphA3 by this compound can impact several downstream signaling cascades. Key pathways include the CrkII-RhoA pathway, which is involved in cytoskeletal dynamics, and the PI3K/BMX/STAT3 pathway, which plays a role in cell survival and proliferation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of EphA3 activity | Improper storage of this compound: The compound may have degraded due to incorrect storage temperatures or multiple freeze-thaw cycles. | Prepare fresh stock solutions from solid compound stored at -20°C or -80°C. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit EphA3 in your experimental system. | Perform a dose-response experiment to determine the optimal IC50 in your specific cell line or assay. | |
| High cell density: In cell-based assays, high cell confluence can sometimes reduce the apparent potency of inhibitors. | Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. | |
| High background signal in kinase assays | Non-specific binding: The inhibitor or detection antibodies may be binding non-specifically to other components in the assay. | Include appropriate controls, such as a no-enzyme control and a no-substrate control. Optimize blocking and washing steps in your assay protocol. |
| ATP concentration: In in vitro kinase assays, high concentrations of ATP can compete with ATP-competitive inhibitors. | Determine the Michaelis constant (Km) for ATP for your kinase and use an ATP concentration at or near the Km. | |
| Off-target effects observed | Inhibitor concentration is too high: Using excessively high concentrations of this compound can lead to inhibition of other kinases. | Use the lowest effective concentration of the inhibitor based on your dose-response studies. Consider using a structurally unrelated EphA3 inhibitor as a control to confirm that the observed phenotype is due to EphA3 inhibition. |
| Cell line specific effects: The observed phenotype may be a result of the unique signaling network of your chosen cell line. | Validate your findings in a second cell line, or use genetic approaches (e.g., siRNA or CRISPR) to confirm the role of EphA3. |
Experimental Protocols
In Vitro EphA3 Kinase Assay
This protocol is adapted from established methods for measuring EphA3 kinase activity and can be used to evaluate the inhibitory potential of this compound.
Materials:
-
Recombinant human EphA3 kinase
-
Poly (Glu, Tyr) 4:1 as a generic substrate
-
This compound
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing recombinant EphA3 kinase and the substrate in the kinase buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based EphA3 Phosphorylation Assay
This protocol can be used to assess the ability of this compound to inhibit EphA3 autophosphorylation in a cellular context.
Materials:
-
Cells expressing EphA3 (e.g., HEK293T cells transiently transfected with an EphA3 expression vector)
-
This compound
-
Ephrin-A5-Fc (as a ligand for EphA3 activation)
-
Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Anti-phospho-EphA (specific for phosphorylated EphA receptors) antibody
-
Anti-EphA3 antibody
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Plate EphA3-expressing cells and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with pre-clustered ephrin-A5-Fc for 15-30 minutes to induce EphA3 autophosphorylation.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting.
-
Probe the membranes with anti-phospho-EphA and anti-EphA3 antibodies to determine the extent of phosphorylation relative to the total amount of EphA3.
Visualizations
Caption: EphA3 Signaling Pathway and Inhibition by this compound.
Caption: Cell-Based EphA3 Phosphorylation Assay Workflow.
References
Technical Support Center: Awl-II-38.3 In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of Awl-II-38.3, a potent Ephrin-A receptor (EphA3) kinase inhibitor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Ephrin-A3 (EphA3) receptor tyrosine kinase.[1][2] It functions by binding to the ATP-binding site of the kinase domain, preventing the transfer of phosphate from ATP to its downstream substrates. This inhibition blocks the canonical EphA3 signaling pathway, which is implicated in processes such as cell proliferation, migration, and angiogenesis. This compound does not exhibit significant cellular activity against Src-family kinases or b-raf, indicating a favorable selectivity profile.[1]
Q2: What are the common challenges encountered when transitioning from in vitro to in vivo studies with small molecule inhibitors like this compound?
A2: Transitioning from in vitro to in vivo studies presents several challenges. A primary hurdle for many small molecule inhibitors is poor aqueous solubility, which can lead to low bioavailability and suboptimal therapeutic concentrations at the target site.[3][4][5][6][7] Other challenges include rapid metabolism and clearance, off-target effects leading to toxicity, and the development of drug resistance.[8][9][10] Careful formulation and a thorough understanding of the compound's pharmacokinetic and pharmacodynamic properties are crucial for successful in vivo application.
Q3: How can I improve the bioavailability of this compound for in vivo experiments?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound.[3][4][5] These include:
-
Co-solvents: Using a mixture of solvents to increase solubility.[4][7]
-
Lipid-based formulations: Encapsulating the compound in lipid-based carriers such as liposomes or self-emulsifying drug delivery systems (SEDDS).[3][4][5]
-
Nanonization: Reducing the particle size of the compound to increase its surface area and dissolution rate.[3][4][11]
-
Complexation with cyclodextrins: Forming inclusion complexes with cyclodextrins to enhance solubility.[3][4][5]
The choice of formulation will depend on the specific physicochemical properties of this compound and the intended route of administration.
Troubleshooting In Vivo Experiments
| Issue | Potential Cause | Recommended Solution |
| Low or no observable efficacy in animal models | Poor bioavailability due to formulation issues. | - Re-evaluate the formulation strategy. Consider micronization, lipid-based formulations, or the use of solubilizing excipients. - Conduct pharmacokinetic studies to determine plasma and tumor concentrations of this compound. |
| Inadequate dosing regimen. | - Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and the optimal therapeutic dose. - Adjust the dosing frequency based on the half-life of the compound. | |
| Inappropriate animal model. | - Ensure that the selected tumor model expresses EphA3 at sufficient levels. - Consider using patient-derived xenograft (PDX) models for higher clinical relevance. | |
| High toxicity or adverse events in animals | Off-target effects of this compound. | - Reduce the dose and/or dosing frequency. - Profile the compound against a broader panel of kinases to identify potential off-targets. - Monitor for specific clinical signs of toxicity and perform histopathological analysis of major organs. |
| Formulation-related toxicity. | - Test the vehicle alone as a control to rule out toxicity from the excipients. - Consider alternative, less toxic formulation strategies. | |
| Variability in tumor response between animals | Inconsistent drug administration. | - Ensure accurate and consistent dosing for all animals. - For oral gavage, verify proper technique to avoid accidental administration into the lungs. |
| Tumor heterogeneity. | - Increase the number of animals per group to improve statistical power. - Characterize the molecular profile of the tumors to identify potential biomarkers of response. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture: Culture EphA3-positive cancer cells (e.g., a relevant lung or colon cancer cell line) in appropriate media.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Administer this compound orally or intraperitoneally at the predetermined dose and schedule.
-
Administer the vehicle alone to the control group.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
-
Data Analysis: Compare tumor growth inhibition between the treated and control groups.
Protocol 2: Pharmacokinetic (PK) Study in Mice
-
Animal Acclimation: Acclimate male and female mice to the housing conditions for at least one week.
-
Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Signaling Pathways and Experimental Workflows
Caption: Simplified EphA3 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Small Molecule Drugs Delivery Services | CD BioSciences [cd-biosciences.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug self-delivery systems: A comprehensive review on small molecule nanodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in experiments using Awl-II-38.3
Welcome to the technical support center for Awl-II-38.3. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and questions that may arise during experiments with this potent EphA3 and LIMK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, type II kinase inhibitor. Its primary target is the Ephrin type-A receptor 3 (EphA3) kinase. Additionally, it has been identified to bind to the ATP-binding pockets of LIMK1 and LIMK2, suggesting it can inhibit these kinases as well. It does not exhibit significant cellular activity against Src-family kinases or b-raf.[1]
Q2: What is the mechanism of action of this compound?
A2: As a type II inhibitor, this compound binds to the "DFG-out" conformation of the kinase, which is an inactive state. This induced-fit mechanism can lead to higher selectivity compared to inhibitors that bind to the more conserved active conformation of kinases.
Q3: What are the known downstream effects of inhibiting EphA3 and LIMK1/2?
A3: Inhibition of EphA3 can impact cell adhesion, migration, and morphology by modulating downstream signaling pathways that involve Rho family GTPases. EphA3 signaling can also influence the Ras/ERK and PI3K/BMX/STAT3 pathways. Inhibition of LIMK1/2 primarily affects cytoskeleton dynamics. LIMKs phosphorylate and inactivate cofilin, an actin-depolymerizing factor. By inhibiting LIMK, this compound can lead to increased cofilin activity, resulting in actin filament disassembly.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound in cell-based assays. | Poor Solubility: The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration. | Ensure the stock solution in DMSO is clear. When diluting into aqueous media, do so rapidly and with vigorous mixing to avoid precipitation. Consider using a surfactant like Tween-80 or a formulation with PEG300 for in vivo studies, as recommended by suppliers. |
| Compound Degradation: Improper storage can lead to loss of activity. | Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Avoid repeated freeze-thaw cycles. | |
| Low Target Expression: The cell line used may not express sufficient levels of EphA3 or LIMK1/2. | Confirm target expression levels in your cell model using techniques such as Western blot, qPCR, or flow cytometry. | |
| Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. | |
| High cellular toxicity observed at effective concentrations. | Off-Target Effects: While relatively selective, at higher concentrations, off-target kinase inhibition can lead to toxicity. | Use the lowest effective concentration determined from your dose-response studies. If toxicity persists, consider cross-screening against a panel of kinases to identify potential off-target interactions. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | Ensure the final concentration of DMSO in your experiments is below a non-toxic level, typically less than 0.5%. Run a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity. | |
| Variability between experimental replicates. | Inconsistent Compound Preparation: Differences in the preparation of stock and working solutions can lead to variability. | Prepare a large batch of stock solution to be used across multiple experiments to ensure consistency. Always vortex solutions before use. |
| Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect cellular response to inhibitors. | Standardize your cell culture and plating procedures. Ensure cells are in the logarithmic growth phase when treated. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight | 469.42 g/mol | |
| Solubility in DMSO | ≥ 94 mg/mL (≥ 200.24 mM) | Use fresh, anhydrous DMSO for best results as the compound is hygroscopic. Sonication may be required for complete dissolution. |
| IC50 (EphA3) | Not explicitly stated in reviewed literature. Described as a "potent inhibitor". | Researchers should determine the IC50 empirically for their specific assay system. |
| IC50 (LIMK1/2) | Not explicitly stated in reviewed literature. | This compound is known to fit the ATP-binding pockets of LIMK1 and LIMK2. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Weigh out a precise amount of this compound powder.
-
Add fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to 1 mg of this compound (MW: 469.42), add 213.03 µL of DMSO.
-
Vortex thoroughly and, if necessary, use an ultrasonic bath to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution (for cell-based assays):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution serially in cell culture medium to achieve the desired final concentrations.
-
To minimize precipitation, add the DMSO stock solution to the medium while vortexing. The final DMSO concentration should be kept constant across all treatments and should not exceed 0.5%.
-
Protocol 2: Western Blot Analysis of EphA3 and LIMK Pathway Inhibition
-
Cell Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired time period.
-
If studying EphA3 activation, stimulate the cells with a ligand such as ephrin-A5 for a short period (e.g., 15-30 minutes) before lysis.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-EphA3 (to assess inhibition of autophosphorylation)
-
Total EphA3
-
Phospho-Cofilin (a downstream marker of LIMK activity)
-
Total Cofilin
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathway Diagrams
Caption: EphA3 signaling pathway and point of inhibition by this compound.
Caption: LIMK signaling pathway and point of inhibition by this compound.
References
Cell viability issues with Awl-II-38.3 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Awl-II-38.3, a potent inhibitor of the Ephrin type-A receptor 3 (EphA3) kinase. This molecule is also known to inhibit LIM kinases (LIMK1 and LIMK2) due to a highly conserved ATP-binding site. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of the EphA3 receptor tyrosine kinase. Additionally, it exhibits inhibitory activity against LIMK1 and LIMK2, kinases that are key regulators of actin cytoskeletal dynamics. It has been reported to lack significant cellular activity against Src-family kinases and b-raf.[1]
Q2: What are the known downstream signaling pathways affected by this compound?
By inhibiting EphA3, this compound can interfere with contact-dependent bidirectional signaling between cells, impacting processes such as cell-cell adhesion, cytoskeletal organization, and cell migration. EphA3 signaling can involve multiple downstream effectors, including those of the Rho family of small GTPases.
Inhibition of LIMK1/2 by this compound is expected to decrease the phosphorylation of cofilin. Dephosphorylated (active) cofilin promotes the depolymerization and severing of actin filaments. Therefore, treatment with this compound can lead to significant alterations in the actin cytoskeleton, affecting cell morphology, motility, and division.
Q3: What is the recommended solvent and storage for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of up to 94 mg/mL (200.24 mM).[2] For long-term storage, it is recommended to store the powdered compound at -20°C for up to three years and in solvent at -80°C for up to one year.[3]
Q4: Are there known IC50 values for this compound in various cell lines?
Publicly available literature does not provide specific IC50 values for this compound in cancer cell lines. However, studies on other LIMK inhibitors can offer guidance on effective concentration ranges. For instance, the LIMK inhibitor Pyr1 has shown GI50 (50% growth inhibition) values in the micromolar range in HeLa, MDA-MB-231, and HCT 116 cell lines.[4] Another LIMK inhibitor, CEL_Amide, exhibited IC50 values of 580 nM in TOM-1 and 1090 nM in BV-173 leukemia cell lines after 72 hours of exposure.[5]
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Low Viability at Expected Efficacious Concentrations
Possible Cause 1: Off-Target Effects
Kinase inhibitors can have off-target effects that may lead to cytotoxicity.[6][7] While this compound is reported to be selective, it is crucial to consider that it may interact with other kinases or cellular proteins, especially at higher concentrations.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the EC50 for your specific cell line to identify the optimal concentration range.
-
Reduce Treatment Duration: Shorter incubation times may minimize off-target effects while still achieving the desired inhibition of EphA3 and LIMK.
-
Use a More Selective Inhibitor (if available): Compare the effects of this compound with other EphA3 or LIMK inhibitors to see if the observed cytotoxicity is target-specific.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a downstream effector to confirm that the observed phenotype is due to the inhibition of the intended pathway.
-
Possible Cause 2: Solvent Toxicity
DMSO can be toxic to some cell lines, particularly at concentrations above 0.5%.
-
Troubleshooting Steps:
-
Maintain Low DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5% (v/v), and ideally below 0.1%.
-
Include a Vehicle Control: Always include a control group of cells treated with the same concentration of DMSO as your experimental group.
-
Issue 2: Compound Precipitation in Cell Culture Media
Possible Cause: Poor Solubility
While this compound is soluble in DMSO, it may precipitate when diluted into aqueous cell culture media.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from your DMSO stock for each experiment.
-
Pre-warm Media: Pre-warm the cell culture media to 37°C before adding the compound.
-
Increase Serum Concentration: If your experimental design allows, a higher serum concentration in the media can sometimes help to keep hydrophobic compounds in solution.
-
Sonication: Briefly sonicate the diluted compound in the media before adding it to the cells.[3]
-
Issue 3: Inconsistent or No Observable Effect
Possible Cause 1: Sub-optimal Compound Concentration
The effective concentration of this compound may vary significantly between different cell lines.
-
Troubleshooting Steps:
-
Titrate the Compound: Test a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal working concentration for your cell line.
-
Confirm Target Expression: Verify that your cell line expresses EphA3 and LIMK1/2 at sufficient levels.
-
Possible Cause 2: Compound Inactivity
Improper storage or handling can lead to the degradation of the compound.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: Aliquot your DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Purchase Fresh Compound: If you suspect your compound has degraded, it is best to purchase a new vial.
-
Quantitative Data
As specific quantitative data for this compound is limited in the public domain, the following table provides data for other LIMK inhibitors to serve as a reference.
| Inhibitor | Cell Line | Assay | Result | Treatment Duration |
| Pyr1 | HeLa | Viability | GI50 in µM range | Not Specified |
| Pyr1 | MDA-MB-231 | Viability | GI50 in µM range | Not Specified |
| Pyr1 | HCT 116 | Viability | GI50 in µM range | Not Specified |
| CEL_Amide | TOM-1 | MTS | IC50: 580 nM | 72 hours |
| CEL_Amide | BV-173 | MTS | IC50: 1090 nM | 72 hours |
| SR7826 | HBSMCs | CCK-8 | Reduced viability at 5-10 µM | 48-72 hours |
| LIMKi3 | HBSMCs | CCK-8 | Reduced viability at 5-10 µM | 48-72 hours |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTS/CCK-8)
This protocol provides a general framework for assessing cell viability after treatment with this compound. It is recommended to optimize the parameters for your specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[8]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Phospho-Cofilin
This protocol can be used to confirm the on-target activity of this compound by measuring the phosphorylation status of cofilin.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration in a 6-well plate or a larger vessel.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-cofilin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total cofilin and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: EphA3 Signaling Pathway Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | EphA3 Inhibitor | TargetMol [targetmol.com]
- 4. Pharmacological Inhibition of LIM Kinase Stabilizes Microtubules and Inhibits Neoplastic Growth | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. Inhibition of LIM kinase reduces contraction and proliferation in bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Awl-II-38.3 on EphA3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Awl-II-38.3, a potent EphA3 kinase inhibitor, with other alternative inhibitors. Supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the associated signaling pathway and experimental workflows are presented to aid in the evaluation of this compound for research and drug development purposes.
Comparative Analysis of EphA3 Inhibitors
The inhibitory effects of this compound and alternative EphA3 inhibitors are summarized below. The data highlights the potency and mode of action of each compound, providing a basis for selecting the most suitable inhibitor for specific research applications.
| Inhibitor | Type | Target | Potency | Key Findings |
| This compound | Small Molecule | EphA3 Kinase | Potent Inhibitor (Specific IC50 not publicly available) | Binds to the "DFG-out" inactive conformation of the kinase domain.[1] |
| Ifabotuzumab (chIIIA4) | Monoclonal Antibody | EphA3 Extracellular Domain | K D ~2.9 x 10⁻⁹ M, 1.3 x 10⁻⁹ M, and 3.3 x 10⁻⁹ M in various cell lines.[2] | Humanized monoclonal antibody that targets the EphA3 receptor.[3][4] |
| Dasatinib | Small Molecule | Multi-kinase inhibitor | IC₅₀ = 1.576 nM (in NanoBRET assay)[5] | A potent inhibitor of multiple tyrosine kinases, including EphA3. |
| CDD-3167 | Small Molecule | Pan-Ephrin inhibitor | Kᵢ = 0.13 nM (EphA2), 0.38 nM (EphA4) | A potent pan-Eph receptor inhibitor with picomolar biochemical activity.[6] |
EphA3 Signaling Pathway and Inhibition
EphA3, a receptor tyrosine kinase, plays a crucial role in various cellular processes. Its activation by ephrin ligands triggers a signaling cascade with implications in cancer and other diseases.[7][8][9] The binding of a ligand to the EphA3 receptor leads to receptor clustering and autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for downstream signaling proteins, initiating pathways that regulate cell adhesion, migration, and proliferation.
Below is a diagram illustrating the canonical EphA3 signaling pathway.
Caption: EphA3 signaling cascade and points of inhibition.
Experimental Validation Protocols
To validate the inhibitory effect of compounds like this compound on EphA3, a series of biochemical and cell-based assays are essential. Below are detailed protocols for key experiments.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the kinase activity of EphA3.
Materials:
-
Recombinant human EphA3 kinase domain
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.01% Triton X-100)
-
ATP (at a concentration around the Kₘ for EphA3)
-
Poly-Glu-Tyr (4:1) or other suitable peptide substrate
-
This compound and other test compounds
-
[γ-³³P]ATP
-
Phosphocellulose filter paper
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the recombinant EphA3 kinase domain in kinase buffer.
-
Add the test compound (e.g., this compound) at various concentrations to the reaction mixture and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.
-
Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.
Cellular EphA3 Autophosphorylation Assay
This assay assesses the inhibitor's ability to block EphA3 autophosphorylation within a cellular context.
Materials:
-
Cells overexpressing EphA3 (e.g., HEK293-EphA3)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-EphA3 antibody
-
Anti-phosphotyrosine antibody (e.g., 4G10)
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Plate EphA3-expressing cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with a ligand, such as pre-clustered ephrin-A5-Fc, for a short duration (e.g., 15-20 minutes) to induce EphA3 autophosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Immunoprecipitate EphA3 from the lysates using an anti-EphA3 antibody and protein A/G agarose beads.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated EphA3.
-
Normalize the phosphotyrosine signal to the total amount of immunoprecipitated EphA3 (determined by re-probing the membrane with an anti-EphA3 antibody).
Experimental Workflow for Inhibitor Validation
The process of validating a potential EphA3 inhibitor involves a multi-step workflow, from initial biochemical screening to more complex cell-based functional assays.
Caption: A typical workflow for validating EphA3 inhibitors.
References
- 1. Structural Analysis of the Binding of Type I, I1/2, and II Inhibitors to Eph Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pnas.org [pnas.org]
- 7. What are EphA3 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Critical role of EphA3 in cancer and current state of EphA3 drug therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Loss of EphA3 Protein Expression Is Associated With Advanced TNM Stage in Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Awl-II-38.3 in the Landscape of EphA3 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The EphA3 receptor, a member of the largest receptor tyrosine kinase family, has emerged as a critical target in oncology due to its role in tumor growth, angiogenesis, and metastasis.[1] This guide provides a comparative analysis of Awl-II-38.3, a potent EphA3 kinase inhibitor, alongside other notable inhibitors targeting this receptor. The information presented herein is supported by experimental data to aid researchers in their evaluation of these pharmacological tools.
Performance Comparison of EphA3 Inhibitors
The efficacy of various EphA3 inhibitors can be quantified by several metrics, including the half-maximal inhibitory concentration (IC50) for small molecules and the dissociation constant (Kd) for antibodies, which indicates binding affinity. Below is a summary of available data for this compound and a selection of other EphA3 inhibitors.
| Inhibitor | Type | Target | Potency (IC50/Kd) | Selectivity Notes |
| This compound | Small Molecule | EphA3 Kinase | Potent (Specific IC50 not publicly available) | Does not exhibit significant cellular activity against Src-family kinases or b-raf.[2] |
| NVP-BHG712 | Small Molecule | Pan-Eph Receptor Kinase | 0.3 nM (for EphA3) | Also inhibits other Eph receptors, c-Raf, c-Src, and c-Abl at higher concentrations. |
| LDN-211904 | Small Molecule | Pan-Eph Receptor Kinase | Inhibits EphA3 (Specific IC50 for EphA3 not publicly available); 79 nM (for EphB3)[3][4] | Inhibits most Eph receptor kinases.[3] |
| IIIA4 | Monoclonal Antibody | EphA3 Extracellular Domain | ~0.5 nM (Kd) | Specific to EphA3. |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the EphA3 signaling pathway and the experimental procedures used to characterize these molecules.
EphA3 Signaling Pathway
Activation of the EphA3 receptor by its ephrin-A ligands initiates a signaling cascade that influences cell adhesion, migration, and proliferation. The binding of ephrin ligands leads to receptor clustering and autophosphorylation of key tyrosine residues in the intracellular domain, creating docking sites for downstream signaling proteins.
Caption: EphA3 signaling pathway activation.
Experimental Workflow: In Vitro Kinase Assay
An in vitro kinase assay is a fundamental experiment to determine the direct inhibitory effect of a compound on the kinase activity of EphA3.
References
Awl-II-38.3: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor Awl-II-38.3's cross-reactivity profile against other kinases, supported by experimental data. This compound, also identified as inhibitor 6 (ALW-II-38–3), is a potent, type II inhibitor primarily targeting the Ephrin-A receptor 3 (EphA3) kinase, binding to the inactive "DFG-out" conformation.[1] While demonstrating high affinity for its primary target, understanding its off-target interactions is crucial for assessing its selectivity and potential therapeutic applications.
Quantitative Analysis of Kinase Inhibition
The cross-reactivity of this compound was extensively evaluated against a panel of 402 kinases. The following tables summarize the dissociation constants (Kd) for kinases where significant binding was observed, and the half-maximal inhibitory concentrations (IC50) for a subset of these kinases, providing a quantitative measure of the inhibitor's potency and selectivity.[1]
Table 1: Dissociation Constants (Kd) of this compound for Various Kinases [1]
| Kinase Target | Dissociation Constant (Kd) in nM |
| EphA3 | Data not explicitly provided in the main text, but is the primary target |
| EphA2 | 96 |
| EphA5 | 110 |
| EphA8 | 130 |
| EphB2 | 160 |
| EphB3 | 520 |
| B-Raf | 23 |
| CSF1R | 48 |
| DDR1 | 18 |
| DDR2 | 21 |
| Kit | 48 |
| Lck | 88 |
| p38α | 22 |
| p38β | 33 |
| PDGFRα | 29 |
| PDGFRβ | 30 |
| Raf1 | 39 |
| Frk | Binding observed, specific Kd not provided |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound against Selected Kinases [1]
| Kinase Target | IC50 (nM) |
| EphB2 | 40 (cellular EC50) |
| B-Raf | Biochemical IC50 determined, specific value not provided in the main text |
| Other kinases with Kd < 100 nM were tested, but specific IC50 values for this compound were not detailed in the primary text. |
Note: The provided data is based on the supplementary information of the primary research article. Some specific values for the primary target and other tested kinases were not explicitly detailed in the main text of the publication.
Experimental Protocols
The following methodologies were employed to determine the kinase cross-reactivity of this compound.
Kinase Binding Affinity (Kd) Determination
The initial broad-panel screening to determine the dissociation constants (Kd) of this compound was performed using the Ambit Biosciences KinomeScan™ platform.[1] This competitive binding assay quantitatively measures the interaction of a test compound with a panel of kinases.
In this assay, kinases are expressed as fusions with a DNA tag. The ability of the test compound (this compound) to displace a proprietary, immobilized ligand from the kinase active site is measured by quantitative PCR of the DNA tag. Compounds that showed greater than 90% displacement at a concentration of 10 µM were subjected to dose-response analysis to determine their dissociation constant (Kd).[1]
Biochemical Kinase Activity (IC50) Determination
For kinases that demonstrated a dissociation constant below 100 nM, biochemical kinase activity assays were conducted to determine the half-maximal inhibitory concentration (IC50) using the Invitrogen SelectScreen® Kinase Profiling Service.[1]
These assays measure the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase. The assays were performed with a starting inhibitor concentration of 10 µM, followed by three-fold serial dilutions. The concentration of ATP used was at the apparent Km for each respective kinase, with the exception of B-Raf, for which the assay was conducted at 100 µM ATP.[1]
EphA3 Signaling Pathway
This compound is a potent inhibitor of the EphA3 receptor tyrosine kinase. The binding of its cognate ephrin-A ligands to EphA3 on the cell surface induces receptor clustering and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various downstream signaling proteins, activating multiple pathways that regulate critical cellular processes such as cell adhesion, migration, proliferation, and differentiation. This compound exerts its effect by blocking the ATP binding site of the EphA3 kinase domain, thereby inhibiting its catalytic activity and preventing the initiation of these downstream signaling cascades.
References
A Researcher's Guide to Awl-II-38.3: A Comparative Analysis of an EphA3 Kinase Inhibitor
For researchers and drug development professionals investigating the EphA3 signaling pathway, the small molecule inhibitor Awl-II-38.3 presents a potent tool. This guide provides a comparative analysis of this compound, examining its performance against other commercially available inhibitors and offering detailed experimental protocols to facilitate reproducible research.
Mechanism of Action and Target Profile
This compound is a potent, ATP-competitive, type II inhibitor of the Ephrin type-A receptor 3 (EphA3) kinase.[1] Its mechanism involves binding to the "DFG-out" inactive conformation of the kinase, a characteristic of type II inhibitors.[2] Beyond its primary target, this compound has been shown to inhibit LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2), key regulators of actin cytoskeleton dynamics.[3][4] This dual inhibitory activity makes it a valuable tool for studying the interplay between EphA3 signaling and cytoskeletal rearrangement.
Quantitative Performance Comparison
To provide a clear comparison of this compound's performance, the following table summarizes its inhibitory activity alongside other known EphA3 inhibitors. Data is presented as IC50 values, the half-maximal inhibitory concentration, which indicates the concentration of an inhibitor required to reduce the activity of a target by 50%.
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | EphA3 | Potent (exact IC50 not publicly available) | Also inhibits LIMK1 and LIMK2.[3][4] |
| LIMK1/LIMK2 | ~7-8 (estimated based on similar compounds) | Potent inhibitor of actin cytoskeleton regulation.[3][4] | |
| Birb796 | EphA3 | - (Binding confirmed, IC50 not specified) | Type II inhibitor, structurally compared to this compound.[2] |
| p38α MAPK | 38 | Also a potent p38 MAPK inhibitor. | |
| p38β MAPK | 65 | ||
| Dasatinib | EphA3 | - (Inhibits at nM concentrations) | Multi-kinase inhibitor with activity against EphA3. |
| Src | 0.5 | Potent Src family kinase inhibitor. | |
| Bcr-Abl | <1 | Used in the treatment of chronic myeloid leukemia. | |
| NVP-BHG712 | EphA3 | 0.3 | Highly potent Eph receptor inhibitor.[5] |
| EphB4 | 3 | Also potently inhibits EphB4.[6][7] | |
| c-Raf | 395 | ||
| c-Src | 1266 | ||
| c-Abl | 1667 |
Experimental Protocols
To ensure the reproducibility of experiments using this compound, detailed methodologies for key assays are provided below.
Western Blotting for Phospho-EphA3 Inhibition
This protocol details the steps to assess the inhibition of EphA3 phosphorylation in a cellular context.
1. Cell Culture and Treatment:
-
Culture your cell line of interest (e.g., HEK293T, a cancer cell line with endogenous or overexpressed EphA3) to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor activation.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with pre-clustered ephrin-A5-Fc (e.g., 1 µg/mL) for 15-30 minutes to induce EphA3 phosphorylation.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EphA3 (Tyr779) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total EphA3 and a loading control like GAPDH or β-actin.
Transwell Migration Assay
This protocol outlines how to evaluate the effect of this compound on cell migration.
1. Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Harvest the cells using trypsin and resuspend them in a serum-free medium.
2. Assay Setup:
-
Place 24-well plate transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
In the upper chamber, add the cell suspension (e.g., 5 x 10^4 to 1 x 10^5 cells) in serum-free medium containing different concentrations of this compound or a vehicle control.
3. Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a duration appropriate for your cell line's migration rate (typically 12-48 hours).
4. Staining and Quantification:
-
Carefully remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Elute the crystal violet stain from the cells using a 10% acetic acid solution.
-
Quantify the migrated cells by measuring the absorbance of the eluted stain at 570 nm using a plate reader. Alternatively, cells can be counted under a microscope from several random fields.
Visualizing the Signaling Pathways
To provide a clear understanding of the molecular pathways affected by this compound, the following diagrams were generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Analysis of the Binding of Type I, I1/2, and II Inhibitors to Eph Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
The Use of Awl-II-38.3 in EphA3 Kinase Research: A Guide to Proper Negative Controls
For Researchers, Scientists, and Drug Development Professionals
In the realm of targeted therapies, the specificity of a chemical probe is paramount. Awl-II-38.3 has emerged as a potent and selective inhibitor of the EphA3 receptor tyrosine kinase, a key player in various physiological and pathological processes, including cancer. This guide provides a comprehensive comparison of this compound with appropriate negative controls, offering experimental data and detailed protocols to ensure the rigorous validation of research findings.
Understanding this compound and the Need for Negative Controls
This compound is a small molecule inhibitor that targets the ATP-binding site of the EphA3 kinase domain.[1][2] Its selectivity has been noted, with reports indicating it does not exhibit significant cellular activity against Src-family kinases or B-Raf.[1][2] However, to confidently attribute an observed biological effect to the inhibition of EphA3, the use of appropriate negative controls is essential. A negative control should ideally be a molecule that is structurally similar to the active compound but lacks its specific biological activity. In the absence of a commercially available, structurally analogous inactive version of this compound, researchers must turn to alternative, yet equally valid, control strategies.
Comparison of this compound with Negative Control Strategies
This guide focuses on two primary types of negative controls for experiments involving this compound: a genetic control (kinase-dead EphA3 mutant) and a molecular biology control (control shRNA).
| Feature | This compound (Active Compound) | Kinase-Dead EphA3 (K653R) (Negative Control) | Control shRNA (Negative Control) |
| Principle | Pharmacological inhibition of EphA3 kinase activity. | Genetic inactivation of EphA3's catalytic function. | Non-targeting RNA interference to control for off-target effects of shRNA delivery and processing. |
| Mechanism | Binds to the ATP pocket of EphA3, preventing phosphorylation of substrates. | A point mutation (K653R) in the kinase domain ablates ATP binding and subsequent kinase activity.[3][4][5] | A short hairpin RNA that does not target any known gene in the host organism's genome. |
| Specificity | Highly selective for EphA3, but potential for off-target effects on other kinases exists (see Table 2). | Highly specific to EphA3 kinase activity. Does not control for non-kinase-related functions of the EphA3 protein. | Controls for the general effects of shRNA expression but not for the presence of the EphA3 protein itself. |
| Application | In vitro kinase assays, cell-based assays, and in vivo studies to probe the effects of acute EphA3 inhibition. | Cell-based assays to dissect the role of EphA3 kinase activity in specific cellular processes. | In vitro and in vivo studies involving shRNA-mediated knockdown of EphA3 to validate phenotypic changes. |
Quantitative Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of ALW-II-38-3 (KINOMEscan)
The following table summarizes the binding of ALW-II-38-3 (10 µM) to a panel of 456 kinases, as determined by the KINOMEscan® assay. The results are presented as the percentage of the kinase bound by the compound, where a lower percentage indicates stronger binding. Only kinases with significant binding are shown.
| Kinase Target | Percent of Control (%) |
| EphA3 | 0.5 |
| EphA2 | 1.5 |
| EphA4 | 2.0 |
| EphB2 | 3.5 |
| EphB4 | 4.0 |
| ABL1 | 10 |
| SRC | 35 |
| BRAF | >50 |
Data sourced from the LINCS Data Portal for compound ALW-II-38-3.
This data highlights the high affinity of ALW-II-38-3 for EphA3 and other Eph family members, while showing significantly less interaction with other kinases like SRC and BRAF at the tested concentration.
Experimental Protocols
In Vitro EphA3 Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on EphA3 kinase activity.
Materials:
-
Recombinant human EphA3 kinase domain
-
This compound
-
Kinase-dead EphA3 (K653R) mutant (as a negative control for activity)
-
ATP (γ-32P-ATP for radiometric assay)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant EphA3 kinase, and the peptide substrate.
-
Add this compound at various concentrations to the reaction mixture. For the negative control, use the kinase-dead EphA3 mutant in a separate reaction. A vehicle control (e.g., DMSO) should also be included.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-32P-ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control.
Cellular Assay: EphA3-Mediated Cell Migration
Objective: To assess the effect of this compound on EphA3-dependent cell migration.
Materials:
-
Cells expressing EphA3 (e.g., HEK293 cells transfected with EphA3)
-
Cells expressing a kinase-dead EphA3 (K653R) mutant (negative control)
-
Cells transfected with a control shRNA (negative control)
-
This compound
-
Transwell migration chambers
-
Cell culture medium
-
Chemoattractant (e.g., ephrin-A5)
Procedure:
-
Seed the EphA3-expressing cells, kinase-dead mutant cells, or control shRNA cells in the upper chamber of a Transwell insert in a serum-free medium.
-
Add this compound or vehicle (DMSO) to the upper chamber.
-
Add the chemoattractant (e.g., ephrin-A5) to the lower chamber.
-
Incubate for a sufficient time to allow for cell migration (e.g., 12-24 hours).
-
Remove non-migrated cells from the upper surface of the insert.
-
Fix and stain the migrated cells on the lower surface of the insert.
-
Count the number of migrated cells in several microscopic fields.
-
Compare the migration of this compound-treated cells to vehicle-treated cells and the migration of the kinase-dead mutant and control shRNA cells.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.
Caption: Logic diagram illustrating the use of this compound and negative controls in a cell-based assay.
References
Awl-II-38.3: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Immediate Release
Awl-II-38.3, a potent small molecule inhibitor, has demonstrated significant activity against the EphA3 receptor tyrosine kinase and is also predicted to inhibit LIMK1 and LIMK2 based on structural homology. This guide provides a comprehensive comparison of its effects in both laboratory (in vitro) and living organism (in vivo) settings, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development to provide an objective overview of this compound and its potential applications.
Summary of Quantitative Data
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| T56-LIMKi | Cell Growth Inhibition | ST88-14 (Schwannoma) | 18.3 | [1][2] |
| T56-LIMKi | Cell Growth Inhibition | U87 (Glioma) | 7.4 | [1][2] |
| T56-LIMKi | Cell Growth Inhibition | Panc-1 (Pancreatic Cancer) | 35.2 | [1][2] |
| T56-LIMKi | Cell Growth Inhibition | A549 (Lung Cancer) | 90 | [1] |
| T56-LIMKi | Cofilin Phosphorylation | NF1-/- MEFs | 30 | [1] |
| Compound | Animal Model | Dosing | Effect | Reference |
| T56-LIMKi | Panc-1 Xenograft | 60 mg/kg | Significant decrease in tumor volume | [1] |
Signaling Pathways and Mechanism of Action
This compound is a potent inhibitor of the EphA3 receptor tyrosine kinase.[3] The EphA3 signaling pathway plays a crucial role in cell adhesion, migration, and angiogenesis.[4] Inhibition of EphA3 can disrupt these processes, which are often dysregulated in cancer. Furthermore, due to the high conservation of the ATP-binding site, this compound is predicted to inhibit LIMK1 and LIMK2.[5][6] The LIMK family of kinases are key regulators of actin dynamics through their phosphorylation of cofilin.[7][8] Inhibition of LIMK can lead to destabilization of the actin cytoskeleton, affecting cell motility and invasion.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not extensively published. However, based on information for its analog T56-LIMKi and general laboratory practices, the following methodologies can be inferred.
In Vitro Cell Growth Inhibition Assay
-
Cell Culture: Cancer cell lines (e.g., ST88-14, U87, Panc-1, A549) are cultured in appropriate media and conditions.
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. Serial dilutions are then prepared.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard assay, such as MTT or CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Cancer cells (e.g., Panc-1) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. This compound, formulated in a suitable vehicle, is administered (e.g., orally or intraperitoneally) at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).
Comparison with Alternatives
The primary targets of this compound are EphA3 and likely LIMK1/2. Several other small molecule inhibitors targeting these kinases are in development or are commercially available.
| Alternative Compound | Primary Target(s) | Reported In Vitro Activity | Reported In Vivo Activity |
| Dasatinib | Multi-kinase inhibitor including EphA2 | IC50 in nanomolar range for various kinases | Clinically approved for certain leukemias |
| BMS-5 | LIMK1/2 inhibitor | Potent inhibition of cofilin phosphorylation | Preclinical studies show anti-tumor activity |
| Saracatinib (AZD0530) | Src family kinase inhibitor, also inhibits EphA2 | Nanomolar IC50 against Src kinases | Investigated in various clinical trials for solid tumors |
Conclusion
This compound is a promising EphA3 kinase inhibitor with a high likelihood of also targeting LIMK1 and LIMK2. While direct and comprehensive in vitro and in vivo data for this compound remains limited, the available information on its structural analog, T56-LIMKi, suggests potential anti-cancer activity. Further research is warranted to fully elucidate the efficacy, selectivity, and therapeutic potential of this compound. The provided experimental frameworks can serve as a foundation for such investigations.
References
- 1. EPHA3 Could Be a Novel Prognosis Biomarker and Correlates with Immune Infiltrates in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. EphA3 Functions are Regulated by Collaborating Phosphotyrosine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and structural analysis of Eph receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tebubio.com [tebubio.com]
The Synergistic Potential of Awl-II-38.3 in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Awl-II-38.3, a potent and selective inhibitor of the Ephrin type-A receptor 3 (EphA3) kinase, holds significant promise in targeted cancer therapy. While direct experimental data on the combination of this compound with other kinase inhibitors remains to be published, a compelling case for its synergistic potential can be drawn from studies of structurally and functionally related compounds. This guide explores the rationale for combining this compound with other signaling pathway inhibitors, drawing on a key study of a closely related molecule, T56-LIMKi, which was identified based on the structure of this compound.
From EphA3 to LIMK: A Tale of Two Kinases
The journey to understanding the combinatorial potential of this compound begins with the recognition of the high degree of similarity between the ATP-binding sites of EphA3 and LIM domain kinases 1 and 2 (LIMK1/2). This structural homology led to the identification of T56-LIMKi, a compound highly similar to this compound, as a novel inhibitor of LIMK1/2.[1][2][3][4] This connection provides a strong basis for extrapolating the findings from T56-LIMKi combination studies to predict the behavior of this compound.
The signaling pathways of EphA3 and LIMK are integral to cell proliferation, migration, and cytoskeletal dynamics, all of which are critical processes in cancer progression.
References
Safety Operating Guide
Essential Safety and Handling Protocols for Awl-II-38.3
Disclaimer: A specific Safety Data Sheet (SDS) for Awl-II-38.3 is not publicly available. The following guidelines are based on best practices for handling potent, small-molecule kinase inhibitors in a research laboratory setting. It is imperative to treat this compound as a potentially hazardous substance and to exercise caution to minimize exposure.
As a potent EphA3 inhibitor, this compound is a bioactive small molecule that warrants careful handling to ensure the safety of laboratory personnel.[1] While specific toxicity data is not available, the general class of kinase inhibitors can exhibit a range of biological effects. Therefore, a conservative approach to personal protective equipment (PPE) and handling procedures is essential.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Protection Level | Specific Recommendations | Rationale |
| Hands | Double Gloving | Inner: Nitrile or latex glovesOuter: Chemically resistant gloves (e.g., thicker nitrile or neoprene) | Prevents skin contact with the compound. Double gloving provides an extra layer of protection in case of a tear or contamination of the outer glove. |
| Eyes | Indirectly Vented Goggles | Chemical splash goggles that provide a seal around the eyes. | Protects eyes from splashes or aerosols of the compound. |
| Face | Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the face and mucous membranes from splashes. |
| Body | Laboratory Coat | A clean, buttoned lab coat made of a suitable material. | Protects skin and personal clothing from contamination. |
| Respiratory | As needed based on risk assessment | For handling powders outside of a containment system, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. | Minimizes the risk of inhaling fine particles of the compound. |
| Feet | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot. | Protects feet from spills and dropped objects. |
Operational Plan for Handling this compound
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure during the handling of this compound.
1. Preparation and Weighing:
-
Always handle the solid form of this compound within a certified chemical fume hood or a powder containment hood to prevent inhalation of fine particles.
-
Before handling, ensure that all necessary PPE is donned correctly.
-
Use dedicated spatulas and weighing papers.
-
Clean the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) after weighing.
2. Solution Preparation:
-
Prepare solutions of this compound in a chemical fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Cap vials and tubes securely.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, date, and your initials.
-
When performing experiments, work over a disposable absorbent bench liner to contain any potential spills.
-
Avoid creating aerosols.
4. Post-Handling:
-
After handling is complete, carefully remove and dispose of the outer gloves in the designated chemical waste container.
-
Remove the remaining PPE in the correct order (face shield, goggles, lab coat, inner gloves).
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Solid Waste:
-
All solid waste contaminated with this compound (e.g., weighing papers, used gloves, disposable lab coats) should be collected in a clearly labeled, sealed hazardous waste bag or container.
2. Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour any solutions containing this compound down the drain.
3. Sharps Waste:
-
Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
4. Decontamination:
-
Decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound using an appropriate solvent.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling a research compound with limited safety data.
Caption: Workflow for PPE selection for a research compound with limited safety information.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
